molecular formula C6H5ClN2O3 B1398639 3-Chloro-2-methoxy-5-nitropyridine CAS No. 22353-53-3

3-Chloro-2-methoxy-5-nitropyridine

Cat. No.: B1398639
CAS No.: 22353-53-3
M. Wt: 188.57 g/mol
InChI Key: NYAXJWLJSVLTIX-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-2-methoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAXJWLJSVLTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725068
Record name 3-Chloro-2-methoxy-5-nitropyridine
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Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22353-53-3
Record name 3-Chloro-2-methoxy-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22353-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methoxy-5-nitropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID40725068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and detailed characterization of 3-Chloro-2-methoxy-5-nitropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying scientific rationale for the chosen methodologies.

Strategic Importance of this compound

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[2] The title compound, this compound, is a highly functionalized pyridine derivative offering multiple reactive sites for further molecular elaboration. The electron-withdrawing nitro group, combined with the chloro and methoxy substituents, creates a unique electronic landscape on the pyridine ring, influencing its reactivity and making it a versatile precursor for a diverse range of complex molecules.[2] Its structural motifs are found in various bioactive molecules, underscoring its importance as a key intermediate in the synthesis of potential new drugs and agrochemicals.[1][2]

A Robust and Efficient Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process commencing with the chlorination of a hydroxyl-substituted nitropyridine precursor, followed by a selective methoxylation. This pathway is chosen for its high yield and the ready availability of the starting materials.

Synthesis of the Key Intermediate: 2,3-Dichloro-5-nitropyridine

The pivotal intermediate, 2,3-Dichloro-5-nitropyridine, is synthesized from 2-hydroxy-3-chloro-5-nitropyridine. This transformation involves the substitution of the hydroxyl group with a chlorine atom, a reaction efficiently mediated by a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

Experimental Protocol: Synthesis of 2,3-Dichloro-5-nitropyridine

Materials:

  • 2-hydroxy-3-chloro-5-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Quinoline

  • Ice-cold water

Procedure:

  • Under a nitrogen atmosphere and at 0°C, slowly add quinoline (0.41 mol) to phosphorus oxychloride (1.75 mol).

  • To this stirred mixture, add 2-hydroxy-3-chloro-5-nitropyridine (1.17 mol).

  • Heat the reaction mixture to 120°C and maintain this temperature for 2 hours.

  • After the reaction is complete, cool the mixture to 0°C.

  • Carefully quench the reaction by the addition of ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with water and dry to obtain 2,3-dichloro-5-nitropyridine.

Expected Yield: 97%

Selective Methoxylation to Yield this compound

The final step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms in 2,3-dichloro-5-nitropyridine with a methoxy group. The chlorine atom at the 2-position is more activated towards nucleophilic attack due to the electronic influence of the adjacent nitrogen atom and the nitro group. This inherent reactivity allows for a regioselective substitution.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-dichloro-5-nitropyridine

  • Sodium methoxide

  • Methanol

  • Water

Procedure:

  • Dissolve 2,3-dichloro-5-nitropyridine in methanol at room temperature.

  • Add a solution of sodium methoxide (1.0 to 1.5 molar equivalents) in methanol to the reaction mixture. The reaction is typically carried out at a temperature between 10-60°C, with 25-30°C being preferable.[4]

  • Stir the reaction mixture for a duration determined by reaction monitoring (e.g., by TLC or LC-MS).

  • Upon completion, quench the reaction by pouring the mixture into water.

  • The product may precipitate out of the solution and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent.

  • Wash the isolated product with water and dry to yield this compound.

Comprehensive Characterization of the Synthesized Compounds

Rigorous characterization is imperative to confirm the identity and purity of the synthesized molecules. A combination of spectroscopic techniques is employed for this purpose.

Characterization of the Intermediate: 2,3-Dichloro-5-nitropyridine

The structure of the dichlorinated intermediate is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Property Value Reference
Molecular Formula C₅H₂Cl₂N₂O₂
Molecular Weight 192.99 g/mol
Appearance Light yellow crystalline solid[3]
Melting Point 51-56 °C

¹H NMR (300 MHz, DMSO-d₆): δ 9.16 (d, J = 2.4 Hz, 1H), 8.94 (d, J = 2.4 Hz, 1H).[3] ¹³C NMR (300 MHz, DMSO-d₆): δ 158.69, 137.36, 132.51, 130.13, 124.39.[3] Mass Spectrometry (ES): m/z 193 (M+H)⁺.[3]

Characterization of the Final Product: this compound

The final product is characterized by a suite of analytical techniques to ensure its structural integrity and purity.

Property Value Reference
Molecular Formula C₆H₅ClN₂O₃[5]
Molecular Weight 188.57 g/mol [5]
Appearance Solid
CAS Number 22353-53-3[6]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the nitro group (asymmetric and symmetric N-O stretching) in the regions of 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Other key absorbances would include C-O stretching for the methoxy group and C-Cl stretching.[2]

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the pyridine ring. A singlet in the upfield region will correspond to the three protons of the methoxy group.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

Visualizing the Synthetic and Characterization Workflow

To provide a clear and logical representation of the entire process, the following diagrams illustrate the synthetic pathway and the characterization workflow.

Synthesis_Workflow Start 2-hydroxy-3-chloro-5-nitropyridine Intermediate 2,3-Dichloro-5-nitropyridine Start->Intermediate POCl₃, Quinoline 120°C, 2h Product This compound Intermediate->Product NaOCH₃, Methanol 25-30°C

Caption: Synthetic pathway for this compound.

Characterization_Workflow cluster_intermediate Intermediate Characterization cluster_product Final Product Characterization Intermediate_Sample 2,3-Dichloro-5-nitropyridine NMR_Inter ¹H & ¹³C NMR Intermediate_Sample->NMR_Inter MS_Inter Mass Spectrometry Intermediate_Sample->MS_Inter Product_Sample This compound NMR_Prod ¹H & ¹³C NMR Product_Sample->NMR_Prod IR_Prod IR Spectroscopy Product_Sample->IR_Prod MS_Prod Mass Spectrometry Product_Sample->MS_Prod

Caption: Analytical workflow for compound characterization.

Conclusion

This technical guide outlines a reliable and high-yielding synthetic route for the preparation of this compound. The detailed experimental protocols and comprehensive characterization data provide a solid foundation for researchers to produce and validate this important chemical intermediate. The strategic insights into the reaction mechanisms and the rationale behind the chosen procedures are intended to empower scientists in their pursuit of novel molecular entities with potential applications in medicine and agriculture.

References

An In-depth Technical Guide to 3-Chloro-2-methoxy-5-nitropyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-2-methoxy-5-nitropyridine (CAS No. 22353-53-3), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, core reactivity, synthetic utility, and provide practical, field-proven insights into its application.

Core Properties and Safety Profile

This compound is a polysubstituted pyridine derivative valued for its specific arrangement of functional groups, which imparts a unique and highly useful reactivity profile.[1] It is primarily utilized as a chemical intermediate in the multi-step synthesis of complex target molecules in the pharmaceutical and agrochemical sectors.[1]

Physicochemical Data Summary

The key physical and chemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 22353-53-3[1]
Molecular Formula C₆H₅ClN₂O₃[2]
Molecular Weight 188.57 g/mol [2]
Appearance Typically a yellow to light-yellow solid powder-
Storage Store at room temperature in an inert atmosphere[2]
Solubility Soluble in many common organic solvents-

Note: The melting point is not consistently reported in public literature; users should consult the certificate of analysis from their specific supplier.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261 & P280: Avoid breathing dust and wear protective gloves, eye protection, and face protection.

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

    • First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Synthesis and Spectroscopic Characterization

The synthesis of substituted nitropyridines typically involves the selective nitration of a suitable pyridine precursor. A plausible and common synthetic approach to this compound involves the nitration of 3-chloro-2-methoxypyridine.

G cluster_synthesis Plausible Synthetic Pathway Start 3-Chloro-2-methoxypyridine Product This compound Start->Product HNO₃ / H₂SO₄ (Nitrating Mixture) G cluster_mechanism General S-N-Ar Mechanism Reactant Reactant Molecule Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Reactant Step 1: Addition (Rate-Determining) Product Substituted Product Intermediate->Product Step 2: Elimination (Fast) LeavingGroup Leaving Group (Cl⁻) G cluster_workflow Case Study: Synthesis of a Bioactive Precursor Start 2-Chloro-5-nitropyridine Intermediate S-N-Ar Product Start->Intermediate Step 1: S-N-Ar Reaction Reagent1 N-Phenylpiperazine Base (e.g., K₂CO₃) Reagent1->Intermediate Product Final Amine Product (Bioactive Precursor) Intermediate->Product Step 2: Nitro Reduction Reagent2 Reducing Agent (e.g., H₂, Pd/C or SnCl₂) Reagent2->Product

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 3-Chloro-2-methoxy-5-nitropyridine (CAS No: 22353-53-3). Designed for researchers, chemists, and professionals in drug development, this document details the predicted Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic signatures of the molecule. As experimental spectra are not widely available in public databases, this guide leverages spectral prediction based on established principles of organic spectroscopy, providing a robust framework for the identification and structural verification of this important chemical intermediate. Each section includes a detailed interpretation of the predicted data, the causal logic behind the spectral features, and field-proven protocols for experimental data acquisition.

Introduction and Molecular Structure

This compound is a polysubstituted pyridine derivative with significant potential as a building block in medicinal chemistry and organic synthesis. Its unique arrangement of electron-withdrawing (chloro and nitro) and electron-donating (methoxy) groups on the pyridine scaffold creates a versatile platform for further functionalization. Accurate structural confirmation is paramount for its use in complex synthetic pathways, making a thorough understanding of its spectroscopic characteristics essential.

Molecular Formula: C₆H₅ClN₂O₃ Molecular Weight: 188.57 g/mol

The structural integrity of a sample must be validated through a combination of analytical techniques. This guide provides the foundational spectroscopic data required for such validation.

Caption: Molecular structure of this compound with atom numbering.

Mass Spectrometry (MS) Analysis

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is an effective technique that provides both the molecular ion and structurally significant fragment ions.

Disclaimer: The following mass spectral data is predicted, as experimental data is not publicly available. The fragmentation pathway is hypothesized based on established principles for substituted aromatic compounds.

Predicted Mass Spectral Data

The mass spectrum is expected to show a distinct molecular ion peak. A key diagnostic feature is the isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which should be visible for the molecular ion and any chlorine-containing fragments.

Predicted m/z Ion Identity Interpretation
188 / 190[M]⁺Molecular ion. The M+2 peak at m/z 190, with ~1/3 the intensity of the m/z 188 peak, confirms the presence of one chlorine atom.
173 / 175[M - •CH₃]⁺Loss of a methyl radical from the methoxy group.
158[M - NO]⁺Loss of nitric oxide, a common fragmentation for aromatic nitro compounds.
142[M - NO₂]⁺Loss of a nitro radical (NO₂).
130[M - CO - Cl]⁺Subsequent loss of carbon monoxide and a chlorine radical.
112[M - NO₂ - CH₂O]⁺Loss of the nitro group followed by formaldehyde from the methoxy group.
Predicted Fragmentation Pathway

The fragmentation of this compound under EI conditions is driven by the stability of the pyridine ring and the nature of its substituents. The initial ionization event creates a high-energy molecular ion radical ([M]⁺), which then undergoes a series of dissociation reactions.

M [M]⁺ m/z 188/190 F1 [M - •CH₃]⁺ m/z 173/175 M->F1 - •CH₃ F2 [M - NO₂]⁺ m/z 142 M->F2 - •NO₂ F3 [M - NO]⁺ m/z 158 M->F3 - NO F4 [M - NO₂ - CH₂O]⁺ m/z 112 F2->F4 - CH₂O cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve 5-10 mg in 0.6 mL CDCl₃ Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Acquire ¹H Spectrum Prep2->Acq1 Acq2 Acquire ¹³C{¹H} Spectrum Acq1->Acq2 Acq3 Acquire 2D Spectra (COSY, HSQC, HMBC) Acq2->Acq3 Proc1 Process 1D Spectra (FT, Phasing, Baseline) Acq3->Proc1 Proc2 Process 2D Spectra Proc1->Proc2 Proc3 Assign Signals & Interpret Correlations Proc2->Proc3

An In-depth Technical Guide to the Reactivity and Electronic Properties of 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique arrangement of substituents—a leaving group (chloro), an electron-donating group (methoxy), and a strong electron-withdrawing group (nitro)—on the pyridine scaffold makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1] This guide provides a comprehensive overview of its synthesis, electronic properties, and reactivity, with a focus on leveraging its chemical characteristics for molecular design and development.

The pyridine ring is a cornerstone of many biologically active compounds. The strategic placement of the nitro group in the 5-position, para to the methoxy group and meta to the chloro group, significantly influences the electron density of the aromatic system. This electronic modulation is key to the reactivity of the molecule, particularly its susceptibility to nucleophilic aromatic substitution (SNAr). Understanding these properties is crucial for designing efficient synthetic routes to novel compounds with potential therapeutic or agricultural applications.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, often starting from readily available pyridine derivatives. A plausible and efficient synthetic strategy involves the initial synthesis of a di-substituted nitropyridine followed by functional group interconversion. A key intermediate in this process is often 3-chloro-2-hydroxy-5-nitropyridine.[2]

Proposed Synthetic Pathway

A logical synthetic route commences with the chlorination of 2-hydroxy-5-nitropyridine to yield 3-chloro-2-hydroxy-5-nitropyridine.[3] This intermediate is then subjected to methylation to afford the final product.

Synthesis_of_this compound Start 2-Hydroxy-5-nitropyridine Intermediate 3-Chloro-2-hydroxy-5-nitropyridine Start->Intermediate Chlorinating Agent (e.g., POCl3) Product This compound Intermediate->Product Methylating Agent (e.g., CH3I, (CH3)2SO4) / Base

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 3-Chloro-2-hydroxy-5-nitropyridine (Intermediate)

This protocol is adapted from procedures for the chlorination of hydroxypyridines.

Materials:

  • 2-Hydroxy-5-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-5-nitropyridine (1.0 eq) in toluene.

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) to the suspension.

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-chloro-2-hydroxy-5-nitropyridine by recrystallization or column chromatography.

Experimental Protocol: Methylation of 3-Chloro-2-hydroxy-5-nitropyridine

This protocol describes the O-methylation of the hydroxypyridine intermediate.

Materials:

  • 3-Chloro-2-hydroxy-5-nitropyridine

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-chloro-2-hydroxy-5-nitropyridine (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Add methyl iodide (1.2-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 6-12 hours, monitoring by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • If DMF is used as a solvent, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Electronic Properties and Spectroscopic Analysis

The electronic nature of this compound is dictated by the interplay of its substituents. The methoxy group at the 2-position is a π-donor, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the nitro group at the 5-position is a strong π-acceptor, significantly withdrawing electron density from the ring. The chloro group at the 3-position is an inductive electron-withdrawing group and a weak π-donor. This combination of electronic effects results in a highly polarized aromatic system, which is key to its reactivity.

Spectroscopic Data (Predicted)
Spectroscopic Data Predicted Values for a Related Isomer
¹H NMR H4: ~8.8-9.2 ppm (d), H6: ~8.8-9.2 ppm (d), -OCH₃: ~4.0-4.2 ppm (s)
¹³C NMR C2: ~150-155 ppm, C3: ~145-150 ppm, C4: ~120-125 ppm, C5: ~140-145 ppm, C6: ~135-140 ppm, -OCH₃: ~55-60 ppm
IR (cm⁻¹) NO₂ asymmetric stretch: 1520-1560, NO₂ symmetric stretch: 1340-1360, C-O stretch: 1200-1300, C-Cl stretch: 600-800
Mass Spectrometry (EI) Molecular Ion (M⁺), fragments corresponding to loss of NO₂, OCH₃, and Cl.

Reactivity and Synthetic Applications

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. While the chloro group is at a position meta to the nitro group, the overall electron-deficient nature of the ring facilitates substitution.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C3 position can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides.

SNAr_Reaction Substrate This compound Product 3-Substituted-2-methoxy-5-nitropyridine Substrate->Product Byproducts Byproducts Product->Byproducts - HCl Nucleophile Nu-H Nucleophile->Substrate Attack at C3 Base Base Base->Nucleophile Deprotonation

Caption: General workflow for the SNAr of this compound.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is a general procedure that can be adapted for various primary and secondary amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add the amine nucleophile (1.2-1.5 eq).

  • Add the base (K₂CO₃ or Et₃N, 2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

While the chloro substituent is less reactive than bromo or iodo analogues in palladium-catalyzed cross-coupling reactions, under appropriate conditions, C-C bond formation can be achieved. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C3 position.

Suzuki_Coupling Substrate This compound Product 3-Aryl-2-methoxy-5-nitropyridine Substrate->Product BoronicAcid R-B(OH)2 BoronicAcid->Product Catalyst Pd Catalyst & Ligand Catalyst->Product Base Base Base->Product

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-Chloro-2-methoxy-5-nitropyridine (CAS No. 22353-53-3). While specific quantitative data for this compound is limited in publicly accessible literature, this document synthesizes available information for the compound and its structural analogs to provide a robust framework for its use in research and development. Furthermore, this guide details authoritative, step-by-step protocols for determining precise solubility and stability profiles, empowering researchers to generate the critical data necessary for their specific applications.

Introduction: The Chemical Landscape of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its trifunctionalized ring system, featuring a chloro-substituent, a methoxy group, and a nitro group, offers a versatile scaffold for the synthesis of more complex molecules. Understanding the fundamental physicochemical properties of solubility and stability is paramount for its effective handling, formulation, and application in drug discovery and development.

This guide is structured to provide both a summary of existing knowledge and a practical, field-proven approach to generating new, essential data.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.

PropertyValueSource
CAS Number 22353-53-3[1]
Molecular Formula C₆H₅ClN₂O₃[2]
Molecular Weight 188.57 g/mol [2]
Appearance Pale yellow solid (based on analogs)[3]
Storage Inert atmosphere, room temperature or refrigerated (2-8°C)[2][4]

Solubility Profile: A Predictive and Experimental Approach

Qualitative Solubility Assessment

Structurally related nitropyridines are generally characterized as being sparingly soluble or insoluble in water, while exhibiting good solubility in common organic solvents.[5] For instance, 2-Chloro-5-nitropyridine is reported to be soluble in hot methanol and insoluble in water.[6] Similarly, 3-Chloro-5-nitropyridine is described as being soluble in organic solvents such as ethanol and acetone. Based on these analogs, it is anticipated that this compound will exhibit a similar solubility profile.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, standardized experimental protocols should be followed. The OECD Guideline 105 provides two primary methods for the determination of aqueous solubility.[7]

This method is suitable for compounds with a solubility greater than 10 mg/L.

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, Erlenmeyer flask.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C and 37°C) for a sufficient duration to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Cease agitation and allow the suspension to settle. Separate the undissolved solid from the aqueous phase by centrifugation at a high speed.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This method is preferred for compounds with low solubility (less than 10 mg/L).

Methodology:

  • Column Preparation: A column is packed with an inert support material (e.g., glass beads) and coated with an excess of this compound.

  • Elution: Pump deionized water through the column at a slow, constant flow rate.

  • Fraction Collection and Analysis: Collect fractions of the eluate over time and analyze the concentration of the solute in each fraction using a validated analytical method.

  • Determination of Saturation: Continue the elution until the concentration of 3-Chloro-2-methoxy-5-nitropyropyridine in the eluate reaches a plateau, which represents the saturation solubility.

Solubility in Organic Solvents

A similar flask method as described in section 3.2.1 can be employed to determine the solubility in various organic solvents relevant to synthesis and formulation, such as:

  • Methanol

  • Ethanol

  • Isopropanol

  • Acetone

  • Acetonitrile

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Stability Profile: A Comprehensive Evaluation

The chemical stability of a compound is a critical attribute that can impact its shelf-life, storage conditions, and the integrity of experimental results. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[8]

Storage and Handling Recommendations

Based on available Safety Data Sheets (SDS), this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][9][10] Some sources recommend refrigeration.[4] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9] Handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and safety goggles, should be worn.[3][4][9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of the molecule. The following protocols outline the typical stress conditions applied.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M hydrochloric acid and heat at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M sodium hydroxide and heat at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with 3% and 30% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12][13] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized:

  • Hydrolysis: The chloro-substituent at the 2-position of the pyridine ring is susceptible to nucleophilic substitution by water or hydroxide ions, which would lead to the formation of 2-hydroxy-3-methoxy-5-nitropyridine.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group under certain conditions.

  • Cleavage of the Methoxy Group: The ether linkage of the methoxy group could potentially be cleaved under harsh acidic conditions.

  • Photodegradation: Nitroaromatic compounds are known to be susceptible to photodegradation, which can involve complex radical-mediated pathways.[14]

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is essential for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Protocol 4: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by acquiring the UV spectrum of this compound (typically in the range of 254-280 nm for nitroaromatic compounds).

  • Injection Volume: 10 µL.

Method Validation:

The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Workflows

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Prepare supersaturated solution (excess solid in solvent) equilibrate Agitate at constant temperature (e.g., 24-48 hours) prep->equilibrate Establish equilibrium separate Centrifuge to separate undissolved solid equilibrate->separate Isolate saturated solution analyze Quantify solute in supernatant (e.g., via HPLC) separate->analyze Determine concentration

Caption: Workflow for determining solubility via the flask method.

Workflow for Forced Degradation Study

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis setup Prepare stock solution of This compound acid Acidic Hydrolysis (HCl) setup->acid Expose to stress base Basic Hydrolysis (NaOH) setup->base Expose to stress oxidative Oxidative (H2O2) setup->oxidative Expose to stress thermal Thermal (Heat) setup->thermal Expose to stress photo Photolytic (Light) setup->photo Expose to stress analyze Analyze samples at time points using stability-indicating HPLC method acid->analyze Monitor degradation base->analyze Monitor degradation oxidative->analyze Monitor degradation thermal->analyze Monitor degradation photo->analyze Monitor degradation

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

While a complete, publicly available dataset on the solubility and stability of this compound is currently lacking, this technical guide provides a comprehensive framework for researchers and drug development professionals. By leveraging the information on structurally similar compounds and adhering to the detailed, authoritative protocols for experimental determination, scientists can confidently generate the necessary data to support their research and development activities. A thorough understanding of these fundamental properties is a prerequisite for the successful application of this versatile chemical intermediate.

References

Potential applications of 3-Chloro-2-methoxy-5-nitropyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Applications of 3-Chloro-2-methoxy-5-nitropyridine

Authored by: A Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Polysubstituted Pyridine

In the landscape of modern organic synthesis, the strategic design of molecular scaffolds is paramount for the efficient construction of complex targets in medicinal chemistry and materials science.[1] this compound is a polysubstituted pyridine derivative that serves as a versatile and highly valuable building block.[2][3] Its synthetic utility is dictated by a unique convergence of electronic and steric properties derived from its substituents:

  • The Pyridine Core: An intrinsically electron-deficient aromatic system, predisposing it to nucleophilic attack.[4]

  • 2-Chloro Group: A competent leaving group, strategically positioned at a site activated by both the ring nitrogen and the para-nitro group.[2]

  • 5-Nitro Group: A powerful electron-withdrawing group that strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and influences the regioselectivity of various transformations.[5][6]

  • 2-Methoxy Group: An electron-donating group that modulates the electronic landscape of the ring and can influence the reactivity of the adjacent chloro group.[7]

This guide provides an in-depth exploration of the core reactivity of this compound, offering field-proven insights into its application in key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction. Each section is designed to provide not only procedural details but also the underlying mechanistic rationale, empowering researchers to harness the full potential of this versatile intermediate.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Manifold

The most prominent application of this compound is its use as an electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions. The pyridine nitrogen and, more significantly, the strong electron-withdrawing nitro group at the C-5 position, work in concert to stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack at the C-2 position.[5][8] This activation renders the C-2 chloro atom highly susceptible to displacement by a wide array of nucleophiles.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9] The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate. The negative charge is effectively delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen.[4] The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Caption: Generalized workflow for the SNAr reaction.

Scope of Nucleophiles and Reaction Conditions

A broad range of nucleophiles can be successfully employed, leading to diverse molecular scaffolds. The choice of base and solvent is critical for achieving high yields and depends on the nucleophilicity and pKa of the incoming nucleophile.

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)
Amines Piperidine, AnilineK₂CO₃, Cs₂CO₃, Et₃NDMF, DMSO, NMP25 - 100
Alcohols/Phenols Methanol, PhenolNaH, K₂CO₃, t-BuOKTHF, DMF0 - 80
Thiols ThiophenolNaH, K₂CO₃THF, DMF0 - 60
Self-Validating Experimental Protocol: Amination with Piperidine

This protocol details a standard procedure for the SNAr reaction, which can be adapted for various amine nucleophiles.[9][10]

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration relative to the substrate).

  • Nucleophile Addition: Add piperidine (1.2 eq) to the mixture dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-(piperidin-1-yl)-3-methoxy-5-nitropyridine.

Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds

While SNAr reactions are dominant, the chloro-substituent can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[11] This approach is invaluable for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[12]

Causality Behind Experimental Choices
  • The Challenge of C-Cl Activation: C-Cl bonds are significantly stronger and less reactive in the oxidative addition step of the catalytic cycle compared to C-Br or C-I bonds.[13][14] This necessitates the use of highly active palladium catalyst systems.

  • The Role of Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) are required to promote the challenging oxidative addition of the C-Cl bond to the Pd(0) center and to facilitate the subsequent reductive elimination step.[7]

  • Base and Solvent: The base (e.g., K₃PO₄, K₂CO₃) is essential for activating the boronic acid in the transmetalation step.[15] Aprotic polar solvents like dioxane or toluene are commonly used.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim R¹-R² Transmetal->RedElim R1X Ar-Cl R1X->OxAdd R2B R²-B(OH)₂ R2B->Transmetal Base Base Base->Transmetal Reduction_Workflow Start 3-Chloro-2-methoxy- 5-nitropyridine Reduction Selective Nitro Reduction Start->Reduction Amine 5-Amino-3-chloro- 2-methoxypyridine Reduction->Amine Functionalization Further Functionalization Amine->Functionalization Product Diverse Bioactive Scaffolds (e.g., Amides, Ureas, Fused Heterocycles) Functionalization->Product

References

Safety, handling, and MSDS for 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-2-methoxy-5-nitropyridine

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and emergency responses for this compound (CAS No: 22353-53-3). It is intended for researchers, chemists, and drug development professionals who may handle this compound. The guidance herein is synthesized from established safety data for structurally related compounds and general principles of chemical hygiene, aiming to foster a proactive safety culture in the laboratory.

Section 1: Compound Profile and Physicochemical Properties

This compound is a substituted pyridine derivative. Its chemical structure, featuring a chloro, a methoxy, and a nitro group on the pyridine ring, makes it a useful intermediate in organic synthesis. However, these same functional groups are responsible for its hazardous properties, necessitating careful handling. The nitro group, in particular, suggests that the compound should be treated as potentially reactive and toxic.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource(s)
Chemical Formula C₆H₅ClN₂O₃[1][2]
Molecular Weight 188.57 g/mol [1][2]
Appearance Pale yellow to white/gray/brown crystalline solid is typical for related compounds.[3]
Melting Point 193 - 198 °C (for 2-Amino-6-chloro-3-nitropyridine)[4]
Storage Inert atmosphere, room temperature.[2]

Section 2: Hazard Identification and GHS Classification

While a specific, official GHS classification for this compound is not universally published, data from closely related isomers and compounds with similar functional groups provide a strong basis for a precautionary hazard assessment. The GHS classifications for compounds like 2-Chloro-3-methoxy-5-nitropyridine and various chloro-nitro-pyridines consistently indicate significant health risks.[1][5]

Inferred GHS Classification: Based on available data, this compound should be handled as a substance with the following hazards:

Table 2: Inferred GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][6]

Expert Analysis of Hazards:

  • Oral, Dermal, and Inhalation Toxicity (H302, H312, H332): The presence of the nitroaromatic and chlorinated heterocyclic systems suggests systemic toxicity. These compounds can interfere with metabolic processes, and absorption through any route should be considered dangerous.

  • Skin and Eye Irritation (H315, H319): Chlorinated pyridines are known irritants. Direct contact with the solid powder or solutions can cause significant irritation, redness, and pain.[5] Prolonged contact may lead to chemical burns.

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes and the entire respiratory tract.[6][7] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The "Hierarchy of Controls" is the guiding principle, prioritizing engineering and administrative controls over sole reliance on PPE.

HierarchyOfControls cluster_main Hierarchy of Hazard Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous reagent) Elimination->Substitution Most Effective Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for Chemical Safety.

1. Engineering Controls (Primary Barrier):

  • Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: The laboratory must have adequate general ventilation. Ensure that eyewash stations and safety showers are located close to the workstation.[4][6]

2. Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before commencing work.

  • Restricted Access: Designate specific areas for handling and storing this compound. Do not eat, drink, or smoke in these areas.[6][9]

3. Personal Protective Equipment (PPE) (Last Line of Defense):

  • Hand Protection: Wear nitrile gloves.[10] There is no single glove material that provides universal protection, but nitrile offers good resistance to a range of chemicals.[10] Always inspect gloves before use and use proper removal technique to avoid skin contact. Dispose of contaminated gloves immediately.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[11] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[10]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, wear chemical-resistant aprons or coveralls.[10]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH or European Standard EN 149 approved respirator may be necessary.[4][6] This should be determined by a formal risk assessment.

Section 4: Safe Handling and Storage Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow is a self-validating system designed to ensure safety at each stage of handling.

HandlingWorkflow node_prep Preparation Verify fume hood function. Don appropriate PPE. Prepare all necessary equipment. node_weigh Weighing & Transfer Perform inside fume hood. Use anti-static measures. Clean spatula and surfaces immediately. node_prep->node_weigh node_reaction Reaction Setup Add reagent slowly. Maintain inert atmosphere if required. Monitor reaction parameters. node_weigh->node_reaction node_cleanup Decontamination & Cleanup Quench reaction safely. Clean glassware with appropriate solvent. Decontaminate work area. node_reaction->node_cleanup node_storage Storage Store in tightly sealed container. Place in cool, dry, well-ventilated area. Segregate from incompatible materials. node_cleanup->node_storage

Caption: Standard Workflow for Handling this compound.

Step-by-Step Handling Methodology:

  • Preparation:

    • Causality: Before handling the compound, ensure all safety systems are operational. Verify the fume hood's certification is current and its airflow is adequate. This is the primary barrier protecting you from inhalation.

    • Don all required PPE: nitrile gloves, safety goggles, and a lab coat.

    • Assemble all necessary glassware, reagents, and waste containers inside the fume hood to minimize movement in and out of the controlled area.

  • Weighing and Transfer:

    • Causality: To prevent inhalation of fine powder, conduct all weighing and transfer operations within the fume hood.[8] Use a draft shield on the balance if necessary.

    • Handle the container carefully. Avoid creating dust.[9]

    • Use a clean spatula for transfers. Immediately after use, decontaminate the spatula by rinsing it with an appropriate solvent into a designated waste container.

  • Reaction:

    • Causality: Add the solid reagent to the reaction vessel in portions to control the reaction rate and any potential exotherms.

    • If the reaction is sensitive to air or moisture, maintain an inert atmosphere (e.g., nitrogen or argon).

  • Storage:

    • Causality: To prevent degradation and accidental release, store the compound in a tightly closed, clearly labeled container.[6][9]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4] Keep away from heat, sparks, and open flames.[12]

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

EmergencyResponse cluster_emergency Emergency Response Flowchart incident Incident Occurs (Spill or Exposure) assess Assess Situation (Is it safe to respond?) incident->assess evacuate Evacuate Area Alert Others Call Emergency Services assess->evacuate No spill Small Spill assess->spill Yes, small spill exposure Personnel Exposure assess->exposure Yes, exposure contain_spill Contain spill with inert absorbent (e.g., sand, vermiculite) Collect into sealed container for disposal. spill->contain_spill skin Skin Contact: Remove contaminated clothing. Wash with soap and water for 15 min. exposure->skin eye Eye Contact: Rinse with water for 15 min. Lift eyelids. Seek medical attention. exposure->eye inhalation Inhalation: Move to fresh air. If breathing is difficult, give oxygen. exposure->inhalation seek_medical Seek Immediate Medical Attention Bring SDS skin->seek_medical eye->seek_medical inhalation->seek_medical

Caption: Decision Flowchart for Emergency Response.

First-Aid Measures:

  • If Inhaled: Move the exposed person to fresh air at once.[13] If breathing has stopped or is difficult, perform artificial respiration and seek immediate medical attention.[11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin thoroughly with soap and plenty of water for at least 15 minutes.[4][13] If skin irritation persists, get medical advice.[6]

  • In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[7][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[14] Call a poison center or doctor immediately.[6]

Accidental Release Measures:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation.[4] Absorb any solution with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[8]

  • Major Spills: Evacuate the area immediately.[3] Prevent the spill from entering drains or waterways.[9] Only personnel with appropriate training and PPE should attempt to clean up a large spill.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14][15]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas may be formed.[15]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[16]

Section 6: Disposal Considerations

All waste generated from handling this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of the chemical and its container in accordance with all local, regional, and national regulations.[3][6] Do not dispose of it down the drain.

  • Contaminated Materials: Used gloves, paper towels, and other contaminated disposable materials should be collected in a sealed, labeled hazardous waste container for proper disposal.

References

Commercial suppliers and purity of 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Supply and Purity Assessment of 3-Chloro-2-methoxy-5-nitropyridine

Abstract

This compound is a key heterocyclic building block in modern medicinal and agrochemical research. Its utility as a precursor for more complex molecular architectures demands a thorough understanding of its commercial availability and, critically, its purity profile. The presence of even minor impurities can significantly alter reaction outcomes, biological activity, and toxicological profiles, making rigorous quality control paramount. This guide provides an in-depth analysis of the commercial landscape for this reagent, details authoritative methods for its purity verification, and discusses the scientific rationale behind stringent purity requirements in a research and development context.

Introduction: The Role of this compound in Synthesis

This compound (CAS No. 22353-53-3) is a substituted pyridine derivative featuring three key functional groups that dictate its reactivity and synthetic utility.[1][2] The pyridine ring serves as a stable aromatic core. The nitro group is a powerful electron-withdrawing group, activating the ring for nucleophilic aromatic substitution. The chloro and methoxy groups provide specific sites for chemical modification.

This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide range of target molecules, particularly in the development of novel pharmaceuticals and agrochemicals such as herbicides and fungicides.[3][4] The success of these synthetic campaigns is intrinsically linked to the quality of the starting material.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound, typically with purities specified at or above 97%. For researchers in drug development, where precision is critical, sourcing high-purity material is a non-negotiable first step. Below is a comparative summary of offerings from selected vendors.

SupplierProduct Number (Example)Stated PurityAnalytical Methods Cited
BLD Pharm 22353-53-3Not explicitly stated; offers NMR, HPLC, LC-MS dataNMR, HPLC, LC-MS
Aladdin Scientific C192149≥97%Not specified on product page
Achmem BDJHH056120Not specifiedNot specified
Chem-Impex 09890≥98% (HPLC) for isomer 2-Chloro-3-methoxy-5-nitropyridineHPLC

Note: This table is illustrative and not exhaustive. Researchers should always obtain the lot-specific Certificate of Analysis (CoA) for detailed purity information.

The stated purity is a primary, but not the sole, consideration. The Certificate of Analysis is the definitive document that provides lot-specific data and the analytical techniques used for its determination.[5] A comprehensive CoA will typically include results from High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[6][7]

Purity Determination: A Methodological Deep Dive

Ensuring the purity of this compound is a multi-step process involving orthogonal analytical techniques. Each method provides a different and complementary piece of the quality puzzle.

Potential Impurities and Their Origins

A robust analytical approach is predicated on understanding potential impurities. These can arise from the synthetic route or degradation. The synthesis of related nitropyridines often involves sequential nitration, chlorination, and/or methoxylation steps.[8][9][10] Consequently, common impurities may include:

  • Starting Materials: Unreacted precursors.

  • Regioisomers: Isomers with different substitution patterns on the pyridine ring (e.g., 2-chloro-3-methoxy-5-nitropyridine).

  • Hydrolysis Products: Reaction of the chloro group with water to form 3-Chloro-2-hydroxy-5-nitropyridine.[4][11]

  • Related Compounds: Byproducts from incomplete or side reactions, such as compounds lacking the nitro or methoxy group.[12]

Primary Analytical Workflow

The following workflow represents a best-practice approach to verifying the identity and purity of a newly acquired batch of this compound.

Caption: A typical analytical workflow for quality control.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. It separates the main component from impurities, and the relative peak areas can be used to calculate the purity percentage.

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for MS compatibility)[13]

  • This compound sample

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      20.0 10 90
      20.1 90 10

      | 25.0 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The stability of the baseline, the symmetry of the main peak, and the separation of impurity peaks from the main analyte peak all provide confidence in the result. A forced degradation study (e.g., exposing the sample to acid, base, or heat) can be performed to ensure the method is stability-indicating, meaning it can resolve degradation products from the intact molecule.

The Causality of Purity: Why It Matters in R&D

For drug development and agrochemical professionals, the purity of a chemical intermediate is not an abstract number; it is a critical variable that directly influences experimental outcomes and project viability.

  • Inaccurate Stoichiometry: If a reagent is only 90% pure, using its gross weight for reaction calculations introduces a 10% error in molar equivalents. This can lead to incomplete reactions, increased byproduct formation, and difficulties in purification.

  • Catalyst Poisoning: Certain impurities can inhibit or completely poison expensive catalysts, leading to failed reactions and significant financial loss.

  • Misleading Biological Data: In biological assays, an impurity may be more potent or toxic than the compound of interest. This can lead to false positives or negatives, misdirecting research efforts and potentially causing a promising lead compound to be abandoned, or a toxic one to be advanced.

  • Regulatory Scrutiny: In later-stage drug development, regulatory bodies like the FDA require stringent characterization and control of all impurities. Establishing a pure source early in the process simplifies the path to clinical trials.

Conclusion

The procurement of this compound is the first step in a cascade of research and development activities. While multiple commercial suppliers exist, the onus is on the scientist to verify the purity and identity of the material. A systematic approach using orthogonal analytical methods like HPLC, NMR, and LC-MS is not merely procedural—it is a foundational element of scientific integrity. By understanding the potential impurities and employing robust analytical protocols, researchers can ensure the reliability of their experimental data, accelerate their discovery programs, and build a solid foundation for future innovation.

References

The Strategic Chemistry of 3-Chloro-2-methoxy-5-nitropyridine: A Hub for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic building blocks, substituted pyridines hold a privileged position due to their prevalence in a vast array of biologically active compounds. This guide focuses on the chemistry of a particularly versatile, yet underexplored, substituted pyridine: 3-Chloro-2-methoxy-5-nitropyridine. Its unique arrangement of functional groups—a reactive chloro leaving group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—creates a fascinating interplay of reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide will provide an in-depth exploration of its synthesis, reactivity, and potential applications, offering field-proven insights for researchers navigating the challenges of modern drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 22353-53-3
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.57 g/mol
Appearance White to light yellow crystalline solid
Melting Point 51-56 °C[1]
Storage Inert atmosphere, room temperature

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to exhibit two doublets in the aromatic region, corresponding to the protons at the C4 and C6 positions. The strong electron-withdrawing effect of the nitro group at C5 and the chloro group at C3 would deshield these protons, shifting their signals downfield. A singlet corresponding to the three protons of the methoxy group would appear upfield.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the pyridine ring. The chemical shifts will be significantly influenced by the attached functional groups. The carbon bearing the nitro group (C5) and the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be significantly deshielded.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically achieved through a multi-step sequence, typically starting from a readily available dichloropyridine precursor. A plausible and efficient synthetic route involves the nitration of 2,3-dichloropyridine followed by a regioselective nucleophilic substitution of one of the chloro groups with a methoxy group.

Step 1: Nitration of 2,3-Dichloropyridine to 2,3-Dichloro-5-nitropyridine

The introduction of a nitro group at the 5-position of the 2,3-dichloropyridine ring is a crucial first step. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic aromatic substitution, but the directing effects favor nitration at the C5 position.

Experimental Protocol: Nitration of 2,3-Dichloropyridine

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, 2,3-dichloropyridine is added portion-wise while maintaining the temperature below 40°C.

  • The reaction mixture is then heated to 100-105°C for several hours.

  • After completion, the mixture is cooled and carefully poured onto crushed ice.

  • The precipitated solid, 2,3-dichloro-5-nitropyridine, is collected by filtration, washed with water, and dried. This reaction typically proceeds with good yield.[2][3]

Synthesis_Step_1 2,3-Dichloropyridine 2,3-Dichloropyridine 2,3-Dichloro-5-nitropyridine 2,3-Dichloro-5-nitropyridine 2,3-Dichloropyridine->2,3-Dichloro-5-nitropyridine HNO₃, H₂SO₄

Caption: Nitration of 2,3-Dichloropyridine.

Step 2: Regioselective Methoxylation of 2,3-Dichloro-5-nitropyridine

The key to the synthesis of the target molecule lies in the selective replacement of the chlorine atom at the C2 position with a methoxy group. The chlorine at C2 is more activated towards nucleophilic aromatic substitution than the chlorine at C3. This is due to the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate formed during the attack of the nucleophile at the C2 position.

Experimental Protocol: Methoxylation of 2,3-Dichloro-5-nitropyridine

  • To a solution of sodium methoxide in methanol, 2,3-dichloro-5-nitropyridine is added.

  • The reaction mixture is stirred at a controlled temperature (e.g., 25-30°C) for several hours.[3]

  • Upon completion, the reaction is quenched with water, and the product, this compound, precipitates.

  • The solid is collected by filtration, washed with water, and dried to afford the desired product.

Synthesis_Step_2 2,3-Dichloro-5-nitropyridine 2,3-Dichloro-5-nitropyridine This compound This compound 2,3-Dichloro-5-nitropyridine->this compound NaOCH₃, CH₃OH SNAr_Reaction This compound This compound Substituted Pyridine Substituted Pyridine This compound->Substituted Pyridine Nucleophile (e.g., R-NH₂), Base Suzuki_Coupling This compound This compound 3-Aryl/Vinyl-2-methoxy-5-nitropyridine 3-Aryl/Vinyl-2-methoxy-5-nitropyridine This compound->3-Aryl/Vinyl-2-methoxy-5-nitropyridine R-B(OH)₂, Pd catalyst, Base Nitro_Reduction This compound This compound 5-Amino-3-chloro-2-methoxypyridine 5-Amino-3-chloro-2-methoxypyridine This compound->5-Amino-3-chloro-2-methoxypyridine Reducing Agent (e.g., H₂, Pd/C or Fe, AcOH)

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Strategic Insights into the Reactivity of 3-Chloro-2-methoxy-5-nitropyridine

This compound stands as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its utility is anchored in the predictable yet nuanced reactivity of its substituted pyridine core. This guide eschews a conventional templated format to deliver a focused, in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions this molecule readily undergoes. We will dissect the electronic and steric factors governing its reactivity, provide validated protocols for its functionalization, and offer insights born from practical laboratory experience.

The pyridine ring is inherently electron-deficient, a characteristic that predisposes it to nucleophilic attack. This reactivity is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position.[1][2] The strategic placement of this group, para to the C-2 methoxy group and meta to the C-3 chloro group, creates a highly activated system. The chloro atom at the C-3 position serves as a competent leaving group, setting the stage for SNAr.

However, the regiochemistry of this system presents a fascinating case study. While SNAr reactions are most favorable at positions ortho and para to the activating nitro group, the C-3 position is not directly in such a favored location. The reactivity at C-3 is instead modulated by the cumulative electronic influence of the ring nitrogen, the C-5 nitro group, and the C-2 methoxy group. The interplay of these substituents dictates the electrophilicity of the C-3 carbon, making it susceptible to attack by a range of nucleophiles. It is crucial to understand that while the C-2 and C-4 positions are generally more activated in pyridines for SNAr, the specific substitution pattern of this molecule directs reactivity to the C-3 position.[1]

Part 1: The Mechanistic Underpinnings of SNAr on this compound

The nucleophilic aromatic substitution reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine atom (C-3). This initial attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group and the ring nitrogen, which is a critical factor for the reaction to proceed.[3]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the chloride ion is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the pyridine ring, yielding the final substituted product.

The overall rate of the reaction is typically governed by the formation of the Meisenheimer complex, which is the rate-determining step. The stability of this intermediate is paramount; the more stable the Meisenheimer complex, the lower the activation energy and the faster the reaction.

Caption: Generalized mechanism of the SNAr reaction.

Part 2: Experimental Protocols and Application Notes

The following protocols are designed to be robust starting points for the SNAr of this compound. Researchers should note that optimization of reaction conditions, particularly temperature and reaction time, may be necessary for different nucleophiles.

Protocol 1: Reaction with Primary and Secondary Amines

The amination of this compound is a highly effective method for the synthesis of 3-amino-2-methoxy-5-nitropyridine derivatives, which are valuable intermediates in drug discovery.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., piperidine, morpholine, benzylamine) (1.1 - 1.5 eq)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)) (2.0 eq)

  • Anhydrous Solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile)

  • Ethyl acetate (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent to a concentration of approximately 0.1-0.5 M.

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution with stirring.

  • Add the base (2.0 equivalents). The use of a solid base like K₂CO₃ is often advantageous for ease of removal.

  • Heat the reaction mixture to a temperature between 50-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a solid base was used, filter the reaction mixture.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Presentation: Representative Reaction Conditions and Yields

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃DMF804-685-95
MorpholineK₂CO₃DMSO1006-880-90
BenzylamineEt₃NAcetonitrileReflux8-1275-85
AnilineK₂CO₃DMF12012-1660-70

Note: The data in this table are illustrative and based on typical outcomes for SNAr reactions on similar chloronitropyridine systems. Actual results may vary.

workflow start Dissolve this compound in anhydrous solvent add_reagents Add amine and base start->add_reagents heat Heat reaction mixture add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup Upon completion purify Purify by column chromatography workup->purify analyze Characterize purified product (NMR, MS, etc.) purify->analyze

Caption: A generalized workflow for the synthesis and purification.

Protocol 2: Reaction with O-Nucleophiles (Alkoxides and Phenoxides)

The displacement of the chloro group with oxygen-based nucleophiles provides access to valuable ether derivatives.

Materials:

  • This compound (1.0 eq)

  • Alcohol or Phenol (1.5 eq)

  • Strong Base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)) (1.2 eq)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) (for quenching)

  • Ethyl acetate (for workup)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equivalents) in the anhydrous solvent.

  • Carefully add the strong base (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 20-30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the nucleophile solution.

  • Allow the reaction to warm to room temperature or gently heat to 50-80 °C, monitoring by TLC.

  • Once the reaction is complete, cool to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Part 3: Trustworthiness and Self-Validating Systems

Every protocol described is designed as a self-validating system. The progress of the reaction should be meticulously monitored by an appropriate analytical technique (TLC or LC-MS). The identity and purity of the final product must be confirmed by standard characterization methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Discrepancies in the analytical data compared to the expected outcome are a clear indication that the reaction parameters require further optimization.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Aryl-2-methoxy-5-nitropyridines

The 2-methoxy-5-nitropyridine scaffold is a privileged core in medicinal chemistry and materials science. The introduction of an aryl or heteroaryl substituent at the 3-position via the Suzuki-Miyaura cross-coupling reaction unlocks a vast chemical space for the synthesis of novel compounds with potential applications as pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a powerful and versatile method for forming carbon-carbon bonds.[1][2] This guide provides a detailed technical overview and actionable protocols for the successful Suzuki-Miyaura coupling of 3-chloro-2-methoxy-5-nitropyridine.

The substrate, this compound, presents a unique electronic profile. The potent electron-withdrawing nitro group at the 5-position is expected to activate the C-Cl bond at the 3-position towards oxidative addition, a critical step in the catalytic cycle.[1] Conversely, the electron-donating methoxy group at the 2-position can modulate the electron density of the pyridine ring. Understanding these electronic effects is paramount for selecting the optimal catalyst, ligand, and reaction conditions to achieve high yields and selectivity.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² CoupledProduct 3-Aryl-2-methoxy- 5-nitropyridine (R¹-R²) RedElim->CoupledProduct ArylHalide 3-Chloro-2-methoxy- 5-nitropyridine (R¹-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R²-B(OH)₂) BoronicAcid->Transmetalation

Figure 1. A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[3] The electron-deficient nature of the pyridine ring in this substrate facilitates this typically rate-limiting step for aryl chlorides.[1]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium center. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[5][6][7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product, 3-aryl-2-methoxy-5-nitropyridine. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Key Experimental Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection

While aryl chlorides are generally less reactive than their bromide or iodide counterparts, the electron-withdrawing nitro group in this compound enhances its reactivity.[8] Nevertheless, the choice of a suitable palladium catalyst and ligand is critical for achieving high yields.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. For challenging couplings, modern precatalysts such as Buchwald's G3 or G4 palladacycles can be highly effective.[9]

  • Ligands: Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of aryl chlorides and facilitate reductive elimination.[10] For this substrate, ligands such as SPhos, XPhos, and RuPhos are excellent starting points for optimization. N-heterocyclic carbene (NHC) ligands can also be effective.[9][11]

The Role of the Base

The base plays a pivotal role in the transmetalation step by activating the boronic acid.[5][6][12] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: A range of inorganic bases are commonly employed, with their efficacy often depending on the specific substrates and solvent system.[7]

    • Potassium Carbonate (K₂CO₃): A widely used, cost-effective base.

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results, particularly for challenging couplings, due to its higher solubility and basicity.

    • Potassium Phosphate (K₃PO₄): A strong base that is frequently effective when other bases fail.[9]

Solvent Systems

The choice of solvent is crucial for ensuring the solubility of all reaction components and for influencing the reaction kinetics. Degassing the solvent is essential to prevent oxidation of the palladium catalyst.[13]

  • Aqueous Mixtures: Biphasic solvent systems such as dioxane/water, THF/water, or toluene/water are commonly used.[14][15] The presence of water can aid in the dissolution of the inorganic base.

  • Anhydrous Conditions: In some cases, particularly with sensitive substrates, anhydrous polar aprotic solvents like DMF or DMAc may be beneficial.

Recommended Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acids.

Protocol 1: General Screening Conditions with Pd(OAc)₂ and SPhos

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, to achieve a final concentration of 0.1-0.2 M with respect to the limiting reagent).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conditions for Challenging Couplings with a Palladacycle Precatalyst

For less reactive boronic acids or sterically hindered substrates, a more active catalyst system may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, combine this compound, the arylboronic acid, cesium carbonate, and XPhos Pd G3 in a reaction vial.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Follow steps 5-10 from Protocol 1 for workup and purification.

Figure 2. A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Data Presentation: Proposed Reaction Conditions for Screening

The following table outlines a set of screening conditions to identify the optimal parameters for the coupling of this compound with a new boronic acid partner.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene110
3PdCl₂(dppf) (3)-K₂CO₃ (2)DMF100
4XPhos Pd G3 (2)-K₃PO₄ (2)THF/H₂O (4:1)80

Troubleshooting and Pro-Tips

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor choice of base or ligand- Use a fresh palladium source or a more active precatalyst.[9]- Ensure rigorous degassing of all solvents.[13]- Screen a variety of bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and ligands (SPhos, XPhos, RuPhos).[9]
Homocoupling of Boronic Acid - Presence of oxygen- High reaction temperature- Improve the inert atmosphere technique.[13]- Consider lowering the reaction temperature.
Protodeborylation of Boronic Acid - Unstable boronic acid- Prolonged reaction time at high temperature- Use the boronic acid pinacol ester instead.- Attempt the reaction at a lower temperature.
Dehalogenation of the Starting Material - Presence of a hydride source- Side reaction of the catalyst- Ensure the use of high-purity solvents and reagents.- Screen different ligand/base combinations.

Pro-Tip: For electron-deficient boronic acids, which may be less nucleophilic, using a stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial.[9] Conversely, for highly reactive boronic acids, a milder base such as K₂CO₃ may suffice and can help to minimize side reactions.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of a diverse range of 3-aryl-2-methoxy-5-nitropyridine derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The protocols and troubleshooting guide presented here serve as a comprehensive starting point for the successful implementation of this powerful synthetic methodology in drug discovery and materials science.

References

Application Note: 3-Chloro-2-methoxy-5-nitropyridine as a Pivotal Intermediate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern agricultural science, the development of effective and selective agrochemicals is paramount for ensuring global food security. Pyridine-based compounds are a cornerstone in the synthesis of numerous herbicides, fungicides, and insecticides due to their versatile reactivity and inherent biological activity.[1][2][3] Among the myriad of pyridine derivatives, 3-Chloro-2-methoxy-5-nitropyridine (CAS No: 22353-53-3) has emerged as a crucial building block for the synthesis of next-generation crop protection agents.[4] Its unique trifunctional nature, featuring chloro, methoxy, and nitro groups, provides multiple reaction sites for the construction of complex and highly active agrochemical molecules.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in agrochemical synthesis. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol for the synthesis of a key herbicidal intermediate, and present the data in a clear and accessible format.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in complex synthetic routes.

PropertyValue
CAS Number 22353-53-3[6]
Molecular Formula C₆H₅ClN₂O₃[6]
Molecular Weight 188.57 g/mol [6]
Appearance Typically a solid
Purity ≥97%[6]
Storage Inert atmosphere, Room Temperature[6]

Strategic Importance in Agrochemical Synthesis: A Focus on Herbicides

The pyridine ring is a privileged scaffold in a variety of agrochemicals, including sulfonylurea and neonicotinoid classes.[7][8] The specific substitution pattern of this compound makes it an ideal precursor for the synthesis of pyridine sulfonamides, which are key components of many sulfonylurea herbicides. These herbicides act by inhibiting the acetolactate synthase (ALS) enzyme in plants, a pathway essential for the biosynthesis of branched-chain amino acids.[9]

The synthetic strategy hinges on two key transformations of the this compound molecule:

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position is a good leaving group, allowing for its displacement by various nucleophiles. This is a critical step for introducing the sulfonamide functionality.

  • Reduction of the Nitro Group: The nitro group at the 5-position can be selectively reduced to an amino group. This amine then serves as a reactive handle for coupling with other molecular fragments, a common strategy in the final steps of active ingredient synthesis.

Experimental Protocol: Synthesis of a Key Pyridine Sulfonamide Intermediate

This section details a robust, two-step protocol for the synthesis of 5-amino-2-methoxy-N,N-dimethylpyridine-3-sulfonamide , a versatile intermediate for the development of novel sulfonylurea herbicides, from this compound.

Workflow Diagram

G A This compound B Step 1: Sulfonation (Sodium sulfite, Water, Heat) A->B Nucleophilic Aromatic Substitution C Sodium 2-methoxy-5-nitropyridine-3-sulfonate B->C D Chlorination (Thionyl chloride or Oxalyl chloride) C->D E 2-Methoxy-5-nitropyridine-3-sulfonyl chloride D->E F Step 2: Amination (Dimethylamine) E->F G 2-Methoxy-5-nitro-N,N-dimethylpyridine-3-sulfonamide F->G H Step 3: Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) G->H Selective Nitro Group Reduction I 5-Amino-2-methoxy-N,N-dimethylpyridine-3-sulfonamide (Target Intermediate) H->I

Caption: Synthetic workflow for the preparation of a key pyridine sulfonamide intermediate.

Step 1: Synthesis of 2-Methoxy-5-nitropyridine-3-sulfonyl chloride

Rationale: This initial step replaces the chloro group with a sulfonyl chloride functionality. This is a two-part process involving a nucleophilic aromatic substitution with sodium sulfite to introduce a sulfonic acid salt, followed by chlorination to yield the reactive sulfonyl chloride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound188.5718.86 g0.1
Sodium sulfite (Na₂SO₃)126.0413.87 g0.11
Deionized Water18.02100 mL-
Thionyl chloride (SOCl₂)118.9726.2 g (15.8 mL)0.22
N,N-Dimethylformamide (DMF)73.091 mL-
Toluene-100 mL-

Procedure:

  • Sulfonation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (18.86 g, 0.1 mol) and deionized water (100 mL).

    • Add sodium sulfite (13.87 g, 0.11 mol) to the suspension.

    • Heat the mixture to reflux (approximately 100 °C) and maintain for 8-12 hours, monitoring the reaction progress by TLC or LC-MS. The starting material is poorly soluble, but will gradually react.

    • After completion, cool the reaction mixture to room temperature. The product, sodium 2-methoxy-5-nitropyridine-3-sulfonate, may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude salt is then dried and used in the next step without further purification.

  • Chlorination:

    • In a 250 mL three-necked flask equipped with a dropping funnel, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), suspend the dried sodium 2-methoxy-5-nitropyridine-3-sulfonate in toluene (100 mL).

    • Add a catalytic amount of DMF (1 mL).

    • Slowly add thionyl chloride (15.8 mL, 0.22 mol) to the suspension via the dropping funnel at room temperature.

    • After the addition is complete, heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

    • The filtrate, containing the desired 2-methoxy-5-nitropyridine-3-sulfonyl chloride, can be concentrated under reduced pressure. The crude product is often used directly in the next step.

Step 2: Synthesis of 2-Methoxy-5-nitro-N,N-dimethylpyridine-3-sulfonamide

Rationale: The highly reactive sulfonyl chloride is readily converted to the corresponding sulfonamide by reaction with a secondary amine, in this case, dimethylamine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methoxy-5-nitropyridine-3-sulfonyl chloride250.63(from Step 1)~0.1
Dimethylamine (40% solution in water)45.0824.8 mL0.22
Dichloromethane (DCM)-150 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • Dissolve the crude 2-methoxy-5-nitropyridine-3-sulfonyl chloride in dichloromethane (150 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add the 40% aqueous solution of dimethylamine (24.8 mL, 0.22 mol) to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxy-5-nitro-N,N-dimethylpyridine-3-sulfonamide. The product can be purified by recrystallization or column chromatography if necessary.

Step 3: Synthesis of 5-Amino-2-methoxy-N,N-dimethylpyridine-3-sulfonamide

Rationale: The final step in preparing the key intermediate is the selective reduction of the nitro group to an amine. A variety of reducing agents can be employed, with iron in acidic media being a cost-effective and reliable option for this transformation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methoxy-5-nitro-N,N-dimethylpyridine-3-sulfonamide260.26(from Step 2)~0.1
Iron powder (Fe)55.8416.75 g0.3
Concentrated Hydrochloric Acid (HCl)36.465 mL-
Ethanol-150 mL-
Water-50 mL-
Sodium Bicarbonate---
Ethyl Acetate---

Procedure:

  • In a 500 mL round-bottom flask, suspend the crude 2-methoxy-5-nitro-N,N-dimethylpyridine-3-sulfonamide in a mixture of ethanol (150 mL) and water (50 mL).

  • Add iron powder (16.75 g, 0.3 mol) to the suspension.

  • Heat the mixture to 70-80 °C and then add concentrated hydrochloric acid (5 mL) dropwise.

  • Maintain the reaction at this temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with sodium bicarbonate and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the target intermediate, 5-amino-2-methoxy-N,N-dimethylpyridine-3-sulfonamide. The product can be further purified by column chromatography.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of complex agrochemicals. The protocols outlined in this application note provide a robust and scalable pathway to a key pyridine sulfonamide intermediate, which can be further elaborated to produce a diverse range of potent herbicides. The strategic manipulation of the chloro, methoxy, and nitro functionalities underscores the importance of this building block in the ongoing quest for innovative and effective crop protection solutions. By understanding the underlying chemical principles and following these detailed procedures, researchers can confidently incorporate this compound into their synthetic programs.

References

Application Notes and Protocols: The Strategic Role of 3-Chloro-2-methoxy-5-nitropyridine in the Synthesis of Novel Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Untapped Potential of a Versatile Pyridine Intermediate in Agrochemical Discovery

In the relentless pursuit of novel herbicidal agents to combat the ever-growing challenge of weed resistance, the strategic design and synthesis of new molecular entities are paramount. Pyridine-based scaffolds have long been a cornerstone in the development of successful agrochemicals due to their diverse biological activities.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and environmental profile. Among the myriad of pyridine-based building blocks, 3-chloro-2-methoxy-5-nitropyridine emerges as a particularly valuable intermediate for the synthesis of next-generation herbicides.[3]

The unique arrangement of its substituents—a chloro group, a methoxy group, and a nitro group—on the pyridine core imparts a distinct reactivity profile that can be exploited for the construction of complex and diverse chemical libraries.[3] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the chloro and methoxy groups offer additional handles for a variety of chemical transformations. This application note provides a comprehensive guide for researchers on leveraging the synthetic versatility of this compound in the discovery of novel herbicides. We will delve into its chemical properties, explore key synthetic transformations, and provide detailed protocols for the synthesis of potential herbicidal scaffolds.

Chemical Properties and Reactivity of this compound

The reactivity of this compound is dictated by the interplay of its three key functional groups. The nitro group at the 5-position, being a strong electron-withdrawing group, significantly activates the pyridine ring towards nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitro group. The chlorine atom at the 3-position is a good leaving group, making it a prime site for nucleophilic aromatic substitution (SNAAr) reactions. The methoxy group at the 2-position, while being an electron-donating group by resonance, can also influence the regioselectivity of reactions and can itself be a target for cleavage under certain conditions.

A critical transformation of the nitro group is its reduction to an amino group.[4] This conversion dramatically alters the electronic properties of the pyridine ring and introduces a new nucleophilic center, opening up a vast array of possibilities for further derivatization, such as diazotization followed by substitution or the formation of amides, sulfonamides, and ureas.

Core Synthetic Strategies and Applications in Herbicide Development

The strategic application of this compound in herbicide synthesis revolves around a few key transformations that allow for the introduction of diverse pharmacophores. These strategies often culminate in molecules that target known herbicidal modes of action, such as the inhibition of specific enzymes in amino acid or lipid biosynthesis.[5][6]

Workflow for Herbicide Candidate Synthesis

G A This compound B Nucleophilic Aromatic Substitution (SNAAr) (e.g., with phenols, thiols, amines) A->B Introduce diverse moieties C Reduction of Nitro Group (e.g., Fe/HCl, SnCl2) A->C Generate key intermediate F Novel Herbicide Candidates B->F D Substituted Aminopyridine Intermediate C->D E Further Derivatization (e.g., Acylation, Sulfonylation) D->E E->F G A Synthesized Herbicide Candidate B Primary Greenhouse Screening (Pre- and Post-emergence) A->B C Dose-Response Studies B->C D Symptomology Observation (e.g., bleaching, necrosis) C->D E Biochemical Assays (Target Enzyme Inhibition) D->E F Metabolomic and Proteomic Analysis D->F G Confirmation of Mode of Action E->G F->G

References

Application Note: A Practical Guide to the Regioselective Amination of 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted aminopyridines are privileged scaffolds in medicinal chemistry and materials science. This document provides a detailed experimental protocol for the amination of 3-Chloro-2-methoxy-5-nitropyridine, a versatile building block for introducing diverse amino functionalities. The procedure leverages a nucleophilic aromatic substitution (SNAr) mechanism, offering a reliable and scalable method for synthesizing a range of 2-methoxy-5-nitro-3-aminopyridine derivatives. We will delve into the mechanistic underpinnings, provide a step-by-step laboratory procedure, outline critical safety precautions, and offer troubleshooting guidance to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.

Introduction and Mechanistic Rationale

The pyridine core is a fundamental structural motif in numerous pharmaceuticals and agrochemicals. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. The title compound, this compound, is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

The SNAr Mechanism:

The reaction proceeds through a well-established two-step addition-elimination mechanism.[1][2][3]

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom at the C-3 position of the pyridine ring. This position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group (-NO₂) at the C-5 position and, to a lesser extent, the ring nitrogen. This initial attack is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride ion, which is a good leaving group.

The regioselectivity of the reaction, favoring substitution at C-3 over the seemingly more activated C-2 position (ortho to the nitrogen), is a key consideration. While nucleophilic attack on pyridines generally favors the C-2 and C-4 positions[1][4], the specific substitution pattern of this compound directs the amination to the C-3 position. The methoxy group at C-2 is a poor leaving group compared to chloride, and the powerful activating effect of the para-nitro group strongly favors substitution at the C-3 position.

Experimental Protocol

This protocol provides a generalized procedure for the reaction of this compound with a generic primary or secondary amine. Reaction times and temperatures may need to be optimized depending on the nucleophilicity of the specific amine used.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaPurity/GradeTypical SupplierNotes
This compound22353-53-3C₆H₅ClN₂O₃>97%Sigma-Aldrich, Combi-BlocksThe key substrate.
Amine (e.g., Morpholine)110-91-8C₄H₉NO>99%Sigma-Aldrich, AcrosExample nucleophile. Adjust stoichiometry for other amines.
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Anhydrous, >99%Fisher ScientificActs as a base to scavenge HCl byproduct.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous, >99.8%Sigma-AldrichAnhydrous polar aprotic solvent is recommended.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeVWR, Fisher ScientificFor extraction.
Brine (Saturated NaCl solution)N/ANaCl, H₂ON/ALaboratory preparedFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Anhydrous, GranularFisher ScientificFor drying the organic phase.
Silica Gel112926-00-8SiO₂230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flask (appropriately sized for the reaction scale)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash chromatography system (optional, but recommended for high purity)

Safety Precautions

ALWAYS perform this reaction in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Amines (General): Many amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • N,N-Dimethylformamide (DMF): Is a reproductive toxin and can be absorbed through the skin. Use with extreme caution.

  • Potassium Carbonate: Causes serious eye irritation.[6] Handle powder carefully to avoid inhalation.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the flask, followed by anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Nucleophile Addition: Add the desired amine (1.1-1.2 eq) to the stirring suspension at room temperature. For highly reactive amines, addition may be performed at 0 °C to control any potential exotherm.

  • Reaction Heating: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the amine's reactivity.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical eluent system is 30-50% Ethyl Acetate in Hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMF and salts.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution, for example, from 10% to 50% Ethyl Acetate in Hexanes, is often effective.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product characterization.

Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification setup 1. Reaction Setup (Flask, Substrate, Base) solvent 2. Add Solvent (Anhydrous DMF) setup->solvent purge 3. Inert Atmosphere (Purge with N2/Ar) solvent->purge add_amine 4. Add Amine (1.1 eq) purge->add_amine heat 5. Heat Reaction (80-100 °C) add_amine->heat monitor 6. Monitor by TLC heat->monitor workup 7. Aqueous Work-up (H2O, EtOAc Extraction) monitor->workup Reaction Complete dry 8. Dry & Concentrate workup->dry purify 9. Purify (Column Chromatography) dry->purify final_product Final Product (Characterize by NMR, MS) purify->final_product

Caption: Experimental workflow for the amination of this compound.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Amine is not sufficiently nucleophilic. 2. Reaction temperature is too low. 3. Inactive catalyst (if applicable). 4. Water in the reaction.1. Increase reaction temperature or consider a more forcing solvent like DMSO. 2. Incrementally increase temperature to 120 °C. 3. N/A for this non-catalyzed reaction. 4. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Multiple Products Observed 1. Side reactions (e.g., reaction with solvent). 2. Decomposition of starting material or product. 3. Dimerization of the amine or product.1. Lower the reaction temperature. 2. Ensure an inert atmosphere is maintained; avoid excessive heating. 3. Use a slight excess (1.1-1.2 eq) of the amine, but avoid a large excess.
Difficult Purification 1. Product is co-eluting with impurities. 2. Residual DMF in the crude product.1. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). Recrystallization may also be an option. 2. Ensure thorough washing with water and brine during the work-up phase to remove all DMF.

Conclusion

The protocol described herein offers a robust and adaptable method for the synthesis of 3-amino-2-methoxy-5-nitropyridine derivatives. By understanding the underlying SNAr mechanism and adhering to the procedural and safety guidelines, researchers can effectively utilize this compound as a key intermediate in the development of novel chemical entities for pharmaceutical and industrial applications.

References

Navigating Regioselectivity in the Functionalization of 3-Chloro-2-methoxy-5-nitropyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

3-Chloro-2-methoxy-5-nitropyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a chloro leaving group, a methoxy moiety, and a strongly electron-withdrawing nitro group, presents a fascinating case study in regioselectivity. The pyridine core itself is a well-established pharmacophore, and the ability to selectively introduce further diversity at specific positions is paramount for the development of novel therapeutic agents and functional materials. This guide provides an in-depth analysis of the factors governing the regioselectivity of reactions involving this compound, along with detailed protocols for its strategic functionalization.

Understanding the Electronic Landscape: A Predictive Analysis of Regioselectivity

The reactivity of this compound is dominated by the interplay of the electronic effects of its substituents. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, rendering the ring electron-deficient and susceptible to nucleophilic attack. Conversely, the methoxy group is electron-donating through resonance.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

In nucleophilic aromatic substitution (SNAr) reactions, the incoming nucleophile will preferentially attack the most electron-poor position that bears a good leaving group. In the case of this compound, the chloro group at the C3 position is the designated leaving group. The key to predicting the regioselectivity lies in assessing the stability of the Meisenheimer complex intermediate formed upon nucleophilic attack.

The nitro group at C5 strongly activates the positions ortho (C4 and C6) and para (C2) to it through resonance stabilization of the negative charge in the Meisenheimer intermediate. The pyridine nitrogen inherently activates the C2 and C6 positions.

Let's consider the attack of a nucleophile at the C3 position. The resulting intermediate's negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. This delocalization is most effective when the nitro group is ortho or para to the site of attack. In this compound, the chloro group is meta to the nitro group, which provides less stabilization compared to an ortho or para relationship. However, the combined electron-withdrawing effects of the pyridine nitrogen and the nitro group still render the ring sufficiently activated for SNAr to occur at the C3 position.

In analogous systems like 2,4-dichloro-5-nitropyridine, nucleophilic substitution occurs preferentially at the C4 position, which is para to the nitro group, highlighting the powerful directing effect of the nitro substituent.[2] For this compound, the C3 position is the only one bearing a halogen leaving group, thus directing the substitution to this site.

SNAr Mechanism sub This compound mc Meisenheimer Complex (Resonance Stabilized) sub->mc Addition nu Nu⁻ prod 3-Nu-2-methoxy-5-nitropyridine mc->prod Elimination cl_minus Cl⁻

Caption: Generalized workflow for the SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid.[3] For this compound, the reaction will occur at the C-Cl bond at the C3 position. The reactivity in Suzuki couplings is influenced by both electronic and steric factors. Aryl chlorides are generally less reactive than bromides or iodides, often requiring more active catalyst systems.[4]

The electron-donating methoxy group at the C2 position can slightly decrease the reactivity of the adjacent C-Cl bond towards oxidative addition to the palladium(0) catalyst. However, the overall electron-deficient nature of the nitropyridine ring still allows for efficient coupling with the appropriate choice of catalyst, ligand, and reaction conditions.

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki Coupling Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Cl) pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂(R) pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 product Ar-R transmetal_complex->product Reductive Elimination sub Ar-Cl boronic R-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

Reagent/SolventSupplierGrade
This compoundCommercial Source>98%
Amine (e.g., morpholine, benzylamine)Commercial SourceReagent
Potassium Carbonate (K₂CO₃)Commercial SourceAnhydrous
Dimethylformamide (DMF)Commercial SourceAnhydrous
Ethyl acetateCommercial SourceReagent
Brine (saturated aq. NaCl)In-house preparation-
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial SourceAnhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2 M).

  • Add the desired amine (1.1-1.2 equiv.) to the solution, followed by the addition of anhydrous potassium carbonate (2.0 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-2-methoxy-5-nitropyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. Given the potential for lower reactivity of the chloride, a catalyst system known for activating C-Cl bonds is recommended.[4]

Materials:

Reagent/SolventSupplierGrade
This compoundCommercial Source>98%
Arylboronic acidCommercial Source>97%
Palladium(II) acetate (Pd(OAc)₂)Commercial SourceCatalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Commercial SourceLigand
Potassium Phosphate (K₃PO₄)Commercial SourceAnhydrous
1,4-DioxaneCommercial SourceAnhydrous
WaterIn-house preparationDegassed, deionized

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.

  • Add the catalyst pre-mixture to the Schlenk flask via syringe.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-methoxy-5-nitropyridine.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is well-defined by the electronic properties of its substituents. Nucleophilic aromatic substitution reactions will proceed selectively at the C3 position, displacing the chloro group. Similarly, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling will also occur at the C3-Cl bond. By understanding the principles of regioselectivity and employing appropriate reaction conditions, researchers can effectively utilize this building block for the synthesis of a wide range of complex and potentially bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Chloro-2-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging yet crucial transformation. The unique electronic and steric properties of this substrate—namely, the electron-withdrawing nitro group, the electron-donating methoxy group, and the inherent characteristics of the pyridine ring—necessitate a carefully considered approach to achieve high yields and purity.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established methodologies for similar challenging substrates.[1]

Troubleshooting Guide: Common Issues and Solutions

Researchers often encounter several key challenges when working with electron-deficient and sterically hindered substrates like this compound. This section addresses the most common problems in a question-and-answer format, providing logical steps to diagnose and resolve them.

Q1: I am observing no or very low conversion of my starting material. What are the likely causes and how can I fix this?

Low or no reactivity is the most common hurdle. The primary bottleneck is often the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is notoriously less reactive than C-Br or C-I bonds.[1][2] The electron-donating 2-methoxy group can further deactivate this bond.[1]

Troubleshooting Steps:

  • Catalyst System Evaluation:

    • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective for aryl chlorides.[3] Switch to bulky, electron-rich phosphine ligands which are known to promote the oxidative addition of aryl chlorides.[1][2] Excellent starting points include Buchwald ligands (e.g., SPhos, XPhos) or other highly active ligands like P(t-Bu)₃.[4][5]

    • Palladium Precursor: While Pd(OAc)₂ is common, using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be more efficient at initiating the catalytic cycle.[3][4]

  • Base Selection:

    • The choice and strength of the base are paramount.[6] For challenging couplings, stronger bases are often required. Instead of weaker bases like Na₂CO₃, consider using K₃PO₄ or Cs₂CO₃.[7][8] The base activates the boronic acid, facilitating the crucial transmetalation step.[4][9][10]

  • Temperature and Reaction Time:

    • Given the inertness of the C-Cl bond, higher temperatures are generally necessary. Start with temperatures around 90-110°C and be prepared to extend the reaction time, monitoring by TLC or LC-MS.

  • Inert Atmosphere:

    • Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also lead to unwanted side reactions like homocoupling of the boronic acid.[8]

Q2: My reaction is producing significant amounts of side products, particularly homocoupling of the boronic acid (biaryl formation). What can I do to minimize this?

Homocoupling is a common side reaction, often exacerbated by the presence of oxygen or inefficient transmetalation.

Mitigation Strategies:

  • Rigorous Degassing: This is the first and most critical step. Use techniques like freeze-pump-thaw cycles for your solvent or sparge thoroughly with an inert gas.

  • Ligand Bulk: Employing bulky phosphine ligands can sterically hinder the formation of the homocoupled product.[3]

  • Stoichiometry: Ensure the boronic acid is not in large excess. A ratio of 1.1-1.2 equivalents relative to the aryl chloride is a good starting point.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can suppress homocoupling.

Q3: I am struggling with protodeboronation of my boronic acid. How can I prevent this?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which reduces the amount of nucleophile available for the cross-coupling. This is often an issue with heteroaryl boronic acids and under harsh basic conditions.[11]

Preventative Measures:

  • Choice of Base: While a strong base is needed, extremely harsh conditions can promote protodeboronation. K₃PO₄ is often a good compromise. Using anhydrous bases can also be beneficial.

  • Use of Boronate Esters: Pinacol boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.[12] Consider converting your boronic acid to its pinacol ester before the coupling reaction.

  • Reaction Conditions: Minimize reaction time where possible by ensuring the catalytic cycle is efficient. Lowering the temperature, if the reaction proceeds, can also help.

Q4: The nitro group on my pyridine seems to be causing issues. Are there specific considerations for nitro-substituted substrates?

The strongly electron-withdrawing nitro group makes the pyridine ring highly electron-deficient. While this can activate the C-Cl bond towards nucleophilic attack, it can also lead to catalyst inhibition or alternative reaction pathways. In some advanced cases, the Ar-NO₂ bond itself can undergo oxidative addition.[13][14][15][16][17]

Key Considerations:

  • Catalyst Selection: The choice of ligand is crucial. For nitroarenes, bulky biarylphosphine ligands like BrettPhos have been shown to be effective in preventing catalyst inhibition and promoting the desired C-Cl bond activation.[14][16][17]

  • Side Reactions: Be aware of potential side reactions involving the nitro group, such as reduction, especially if using certain solvents or additives. Analyze your crude product carefully for unexpected byproducts.

Optimization Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting and optimizing the Suzuki coupling of this compound.

G Start Start: Low/No Conversion Catalyst Step 1: Evaluate Catalyst System - Use bulky, e⁻-rich ligands (SPhos, XPhos) - Consider Pd(0) source (Pd₂(dba)₃) Start->Catalyst SideProducts Problem: Side Products (Homocoupling) Start->SideProducts Protodeboronation Problem: Protodeboronation Start->Protodeboronation Base Step 2: Optimize Base - Switch to stronger base (K₃PO₄, Cs₂CO₃) - Ensure anhydrous conditions Catalyst->Base If no improvement Temp Step 3: Increase Temperature - Target 90-110°C - Monitor over extended time Base->Temp If no improvement Inert Step 4: Verify Inert Atmosphere - Rigorous degassing is crucial Temp->Inert If still no improvement Success Success: High Yield Inert->Success Optimization Complete SideProducts->Catalyst Use bulkier ligands SideProducts->Inert Improve degassing Protodeboronation->Base Use milder strong base (K₃PO₄) Boronate Use Boronate Ester (Pinacol) Protodeboronation->Boronate Consider alternative substrate

Caption: Troubleshooting workflow for Suzuki coupling optimization.

Frequently Asked Questions (FAQs)

Q: Which solvent system is best for this reaction? A: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane or THF with water is a very common starting point.[18] The water is necessary to dissolve the inorganic base.[19] However, the choice of solvent can be complex and may influence selectivity in some cases, so screening may be necessary.[20][21]

Q: Can I use a microwave reactor to speed up the reaction? A: Yes, microwave-assisted synthesis can be highly effective for Suzuki couplings, often reducing reaction times from hours to minutes and potentially improving yields by minimizing side reactions.[12][22] Ensure you are using a sealed vessel designed for microwave chemistry.

Q: My boronic acid is not commercially available. What are my options? A: If your desired boronic acid is not available, you can often synthesize it from the corresponding aryl bromide or iodide via lithium-halogen exchange followed by quenching with triisopropyl borate and acidic workup. Alternatively, using the more stable pinacol boronate ester is a robust strategy.

Q: How do I know if my catalyst is still active? A: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time with exposure to air.[3] If you suspect your catalyst is old or has been improperly stored, it is best to use a fresh batch. Running a simple, reliable test reaction (e.g., coupling 4-bromoanisole with phenylboronic acid) can confirm the activity of your catalyst stock.

Experimental Protocols & Data

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition Ar-Pd(II)-OR(L₂) Ar-Pd(II)-OR(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-OR(L₂) Metathesis Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-OR(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Ar-X Ar-X Base (e.g., ⁻OR) Base (e.g., ⁻OR) Ar'-B(OH)₂ Ar'-B(OH)₂ Ar-Ar' Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition A (Standard)Condition B (For Challenging Substrates)Rationale
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)Substrate
Boronic Acid/Ester Arylboronic Acid (1.2 equiv)Arylboronic Acid Pinacol Ester (1.2 equiv)Pinacol esters offer greater stability against protodeboronation.[12]
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd(0) source may improve initiation efficiency.[4]
Ligand SPhos (4 mol%)XPhos or BrettPhos (4 mol%)Bulky, electron-rich ligands are essential for C-Cl activation.[1][16]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Stronger, non-hydroxide base is often superior for difficult couplings.[13]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1) or THF/H₂O (10:1)Solvent screening can be critical for yield improvement.[23]
Temperature 100 °C110 °CHigher temperature may be required to overcome the activation barrier.
Atmosphere Argon or NitrogenArgon or NitrogenInert conditions are mandatory to prevent catalyst deactivation.[8]
Protocol 1: General Procedure for Suzuki Coupling

This protocol is a robust starting point based on Condition B from the table above.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv), the desired arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 10:1 mixture of Toluene to Water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: Overcoming Low Yield in Nucleophilic Aromatic Substitution of 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the nucleophilic substitution of 3-Chloro-2-methoxy-5-nitropyridine. Here, we will explore common issues leading to low yields and provide detailed, evidence-based troubleshooting strategies to enhance the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing very low or no conversion of my this compound starting material?

A1: Low or no conversion in the SNAr reaction of this compound is a common issue that can often be traced back to the inherent reactivity of the substrate itself. The position of the leaving group (chloro) at C-3 is a primary factor. For an efficient SNAr reaction on a pyridine ring, the leaving group is ideally located at the C-2 or C-4 position.[1][2] This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance when the attack occurs at these positions.[1][3]

When the leaving group is at the C-3 position, this resonance stabilization is significantly diminished, making the reaction less favorable.[1][4] The nitro group at C-5 does provide activation; however, its effect is not as pronounced as it would be if it were ortho or para to the leaving group.

Q2: My reaction is starting, but it seems to stall, or the yield is consistently poor. What are the likely causes?

A2: Stagnant reactions or consistently low yields can be attributed to several factors beyond the substrate's inherent reactivity. These often involve the reaction conditions and the choice of reagents.

  • Insufficient Nucleophilicity: The nucleophile must be potent enough to attack the electron-deficient pyridine ring.[1] If you are using a weak nucleophile, its concentration or reactivity might be insufficient to drive the reaction to completion.

  • Inappropriate Solvent Choice: The choice of solvent plays a critical role in SNAr reactions. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can effectively solvate the cation of the nucleophile salt, thereby increasing the "nakedness" and reactivity of the nucleophilic anion.[1][5] Protic solvents, on the other hand, can solvate the nucleophile itself, reducing its reactivity.[6][7]

  • Suboptimal Temperature: SNAr reactions, especially with less reactive substrates, may require elevated temperatures to proceed at a reasonable rate.[8] If the reaction temperature is too low, the activation energy barrier may not be overcome efficiently.

  • Base Incompatibility: If your nucleophile requires deprotonation to become active (e.g., an alcohol or a thiol), the choice and strength of the base are critical. An inadequate base will result in a low concentration of the active nucleophile.

Q3: I am observing the formation of side products. What are the most common side reactions?

A3: The formation of side products can complicate purification and reduce the yield of your desired product. Common side reactions include:

  • Reaction with the Methoxy Group: Although the chloro group is the intended leaving group, under certain conditions, particularly with strong nucleophiles or high temperatures, nucleophilic attack at the C-2 position leading to the displacement of the methoxy group can occur.

  • Decomposition of Starting Material or Product: The presence of a nitro group can make the molecule susceptible to decomposition under harsh reaction conditions (e.g., very high temperatures or strongly basic conditions).

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to undesired byproducts.

Troubleshooting Guides

Guide 1: Enhancing the Reactivity of the System

If you are facing low conversion rates, the primary goal is to increase the overall reactivity of your system. This can be approached by modifying the nucleophile, solvent, and temperature.

Troubleshooting Workflow: Low Conversion

Caption: Decision tree for troubleshooting low yield.

Detailed Protocol: Optimizing Reaction Conditions

Objective: To systematically optimize the reaction conditions to improve the yield of the nucleophilic substitution.

Materials:

  • This compound

  • Nucleophile (e.g., piperidine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvents (e.g., DMF, DMSO, NMP, Toluene)

Procedure:

  • Solvent Screening: Set up parallel reactions in different polar aprotic solvents (e.g., DMF, DMSO, NMP) and a non-polar solvent (e.g., Toluene) as a control. Maintain the same concentration, temperature, and stoichiometry.

  • Temperature Optimization: For the best solvent identified in the previous step, run the reaction at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C). Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that balances reaction rate and side product formation.

  • Base Evaluation: If your nucleophile requires deprotonation, screen different bases. For instance, compare the efficacy of an inorganic base like K₂CO₃ with a stronger one like Cs₂CO₃.[9]

  • Nucleophile Concentration: Evaluate the effect of increasing the equivalents of the nucleophile (e.g., 1.2 eq, 1.5 eq, 2.0 eq).

Data Summary Table:

ParameterCondition 1Condition 2Condition 3Condition 4
Solvent DMFDMSONMPToluene
Temperature 100 °C100 °C100 °C100 °C
Base K₂CO₃K₂CO₃K₂CO₃K₂CO₃
Yield (%) Record YieldRecord YieldRecord YieldRecord Yield
Guide 2: Addressing Side Reactions and Product Degradation

If side product formation is the primary issue, a more nuanced approach to the reaction conditions is necessary.

Troubleshooting Workflow: Side Product Formation

Caption: Workflow for addressing side product formation.

Key Considerations for Minimizing Side Reactions:
  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. Find the minimum temperature required for a reasonable reaction time.

  • Choice of Base: Use the mildest base necessary to deprotonate the nucleophile. Stronger bases can promote side reactions.

  • Reaction Monitoring: Closely monitor the reaction's progress. Prolonged reaction times after the starting material has been consumed can lead to product degradation.

Advanced Strategies: When Standard Optimizations Fail

In some cases, the inherent lack of reactivity at the C-3 position may require more advanced synthetic strategies.

  • Catalysis: While less common for SNAr on pyridines, the use of a catalyst could be explored. For instance, Lewis acids can sometimes be used to activate the pyridine ring.[8]

  • Alternative Synthetic Routes: If direct substitution at the C-3 position remains challenging, consider alternative synthetic routes. This might involve synthesizing the pyridine ring with the desired substituent already in place or using a different starting material where the leaving group is in a more favorable position.

Understanding the Mechanism: Why Position Matters

The difficulty in substituting the 3-chloro position is rooted in the mechanism of nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Elimination of Leaving Group cluster_stabilization Stabilization of Meisenheimer Complex A This compound + Nu⁻ B Meisenheimer Complex (Anionic Intermediate) A->B Addition C Meisenheimer Complex D Substituted Product + Cl⁻ C->D Elimination E Attack at C-2 or C-4 F Negative charge on electronegative Nitrogen via resonance E->F G Attack at C-3 H No direct resonance stabilization by ring Nitrogen G->H

Caption: SNAr mechanism and the effect of substitution position.

As the diagram illustrates, when the nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is placed on the electronegative nitrogen atom, providing significant stabilization.[3] This is not possible when the attack occurs at the C-3 position, resulting in a higher energy, less stable intermediate and consequently a slower, less favorable reaction.[4]

By understanding these fundamental principles and systematically applying the troubleshooting strategies outlined above, you can significantly improve the yield and success of your nucleophilic substitution reactions involving this compound.

References

Technical Support Center: Troubleshooting Side Reactions with 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 3-Chloro-2-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows.[1][2] Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you anticipate, identify, and mitigate common side reactions and byproduct formation.

The unique arrangement of the chloro, methoxy, and nitro groups on the pyridine ring dictates its reactivity, but also presents specific challenges.[3] This guide moves beyond standard protocols to explain the chemical causality behind these challenges, empowering you to optimize your reactions for higher yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nucleophilic aromatic substitution (SNAr) reaction at the C3-chloro position is extremely slow or fails to proceed. What is the underlying issue?

A1: The Problem of Positional Deactivation

This is the most common issue encountered with this substrate. While the pyridine ring is activated towards nucleophilic attack by the potent electron-withdrawing nitro group at C5, the chloro leaving group at C3 is poorly positioned to take advantage of this activation.

  • Mechanistic Insight: Successful SNAr reactions rely on the stabilization of the negatively charged intermediate (the Meisenheimer complex) by the electron-withdrawing group through resonance.[4] This stabilization is most effective when the leaving group is positioned ortho or para to the activating group. In this compound, the chloro group is meta to the nitro group. Consequently, the negative charge from the incoming nucleophile's attack cannot be delocalized onto the nitro group, leading to a high-energy, unstable intermediate and a slow reaction rate.[5][6]

  • Troubleshooting & Prevention:

    • Increase Reaction Energetics: Higher temperatures are often necessary to overcome the activation energy barrier. Carefully increase the reaction temperature in 10-20°C increments, monitoring for decomposition.

    • Use Stronger Nucleophiles: Harder, more reactive nucleophiles (e.g., alkoxides, primary amines) may be required compared to reactions with ortho/para activated systems.

    • Consider Alternative Catalysis: For coupling reactions, traditional SNAr conditions may be insufficient. Investigating transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) may be a more viable strategy, although pyridine substrates can be challenging partners in these reactions as well.[7]

Q2: I'm observing a significant byproduct with a mass corresponding to the loss of a methyl group (-14 Da from the expected product) or the replacement of -OCH₃ with -OH (+16 Da from the chloro-nitro-pyridine core). What is this byproduct?

A2: Unintended Demethylation of the Methoxy Group

This is a classic side reaction involving the C2-methoxy group, which can be surprisingly labile under certain conditions. The product is 3-chloro-5-nitro-2-pyridone.

  • Mechanistic Insight: The methoxy group can be cleaved by various nucleophilic or acidic reagents.[8] Strong nucleophiles (e.g., thiolates, certain amines at high temperatures) can directly attack the methyl group in an SN2 fashion.[9] Alternatively, reagents like L-selectride are known to be effective for demethylating methoxypyridines.[10] Acidic workups or trace acid impurities can also catalyze hydrolysis of the ether.

  • Troubleshooting & Prevention:

    • Reagent Selection: If using a strong nucleophile, consider running the reaction at the lowest possible temperature that still allows for the desired reaction to proceed. If demethylation is still dominant, a different, less nucleophilic reagent may be necessary.

    • Avoid Harsh Acids: Use caution during aqueous workups. If an acidic wash is required, keep the contact time short and the temperature low. Neutralize the reaction mixture promptly.

    • Alternative Protecting Groups: If demethylation proves unavoidable, consider synthesizing the starting material with a more robust protecting group for the C2-hydroxyl, such as a benzyl or silyl ether, depending on the downstream reaction compatibility.

Q3: My analysis shows two isomeric products. One is the expected substitution at C3, but the other appears to be a substitution at the C2 position (loss of methoxy, addition of nucleophile). Why is this happening?

A2: Competitive Nucleophilic Attack at the C2 Position

While the C3-Cl is the intended leaving group, the C2-methoxy group can also be displaced via an SNAr mechanism.

  • Mechanistic Insight: The C2 position (alpha to the ring nitrogen) is inherently electron-deficient and is activated by both the ring nitrogen and the C5-nitro group.[6] Although methoxide is generally a poorer leaving group than chloride, the superior electronic activation at the C2 position can make this a competitive pathway, especially at elevated temperatures or with aggressive nucleophiles. This leads to a loss of regioselectivity.

  • Troubleshooting & Prevention:

    • Lower Reaction Temperature: This is the most critical parameter. Lowering the temperature will favor the kinetically preferred pathway and can often significantly reduce the amount of the C2-substituted byproduct.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can sometimes influence regioselectivity. Experiment with less polar solvents like dioxane or toluene, which may disfavor the formation of the more polar transition state leading to C2 substitution.

    • Nucleophile Modification: A bulkier nucleophile may show greater selectivity for the less sterically hindered C3 position over the C2 position, which is flanked by the ring nitrogen.

Quick Reference: Common Byproducts
Observed Mass Change (vs. Expected Product)Byproduct StructureLikely CauseSuggested Action
-14 Da (Loss of CH₂)Demethylation (Product has -OH instead of -OCH₃)Nucleophilic attack on methyl group; acidic conditions.Lower temperature; avoid harsh acids in workup.[9][10]
0 Da (Isomer formation)C2-Substitution (Nucleophile at C2, -OCH₃ lost)Competitive SNAr at the more activated C2 position.Lower reaction temperature; use a bulkier nucleophile.[6]
-45 Da (vs. Starting Material)Hydrolysis (C3-Cl replaced by C3-OH)Presence of water under basic or thermal conditions.Use anhydrous solvents and reagents; run under inert gas.[11]
-30 Da (vs. Expected Product)Nitro Reduction (Product has -NH₂ instead of -NO₂)Contaminating reducing agents; certain catalytic conditions.Scrutinize reagents for impurities; avoid hydrogen sources with catalysts like Pd/C.
Visual Diagrams and Workflows
Reaction Pathway Analysis

The following diagram illustrates the intended reaction versus the two most common side reaction pathways. Understanding these competing routes is the first step in optimizing your reaction conditions.

G SM 3-Chloro-2-methoxy- 5-nitropyridine + Nu:⁻ TS1 High-Energy TS (meta-attack) SM->TS1 Intended Path (Slow) TS2 Demethylation TS (SN2 on Me) SM->TS2 Side Path 1 (Strong Nu:⁻ / Acid) TS3 Competitive TS (ortho-attack) SM->TS3 Side Path 2 (Competitive) Prod Desired Product (C3-Nu) TS1->Prod High Temp Byprod1 Byproduct: 2-Pyridone (Demethylation) TS2->Byprod1 Byprod2 Byproduct: C2-Nu (Loss of Methoxy) TS3->Byprod2

Caption: Competing reaction pathways for this compound.

Troubleshooting Workflow

If an unexpected byproduct is detected, follow this systematic approach to identify the issue and find a solution.

G start Unexpected Byproduct Detected (LC-MS / TLC) identify 1. Identify Byproduct (Mass Spec, NMR) start->identify mass_loss_14 Mass Loss of 14 Da? (Demethylation) identify->mass_loss_14 isomer Isomer Formed? (Same Mass) mass_loss_14->isomer No action1 Cause: Demethylation - Lower Temp - Check Workup pH - Use Milder Nucleophile mass_loss_14->action1 Yes other Other Mass Change? (e.g., Hydrolysis, Reduction) isomer->other No action2 Cause: C2-Substitution - Lower Temp - Use Bulkier Nucleophile - Change Solvent isomer->action2 Yes action3 Cause: Contamination - Use Anhydrous Solvents - Check Reagent Purity - Run Under Inert Gas other->action3

Caption: Systematic workflow for troubleshooting byproduct formation.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chloropyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthetic reactions involving chloropyridine scaffolds. The question-and-answer format directly addresses specific experimental challenges, providing not just solutions but also the underlying chemical principles to empower your research.

Part 1: Understanding the Core Challenge: The Reactivity of Chloropyridines

Chloropyridines are invaluable building blocks in medicinal and materials chemistry. However, their reactivity profile presents unique challenges compared to other aryl halides. The two primary factors governing their behavior are the strong Carbon-Chlorine (C-Cl) bond and the Lewis basic pyridine nitrogen.

  • C-Cl Bond Strength: The C-Cl bond is significantly stronger and less polarizable than C-Br or C-I bonds, making the oxidative addition step in many cross-coupling reactions the rate-limiting hurdle.[1][2] This inherent inertness necessitates more forceful conditions or highly active catalyst systems.[3]

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen atom can act as a Lewis base, coordinating to and potentially inhibiting or deactivating the metal catalyst, especially when the chlorine is at the 2-position.[3][4]

This guide will help you navigate these challenges in common synthetic transformations.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern synthesis, but their application to chloropyridines is frequently problematic.

FAQ: Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura reaction with a chloropyridine substrate is showing low to no conversion. What are the primary causes and how can I fix it?

Low conversion is the most common issue, typically stemming from the difficulty of the C-Cl bond oxidative addition.[3]

Initial Diagnostic Workflow:

start Low / No Conversion check_inert 1. Verify Inert Atmosphere (O₂ deactivates Pd(0)) start->check_inert check_reagents 2. Check Reagent Quality - Dry, degassed solvent? - Fresh boronic acid? - Anhydrous base? check_inert->check_reagents Atmosphere is good check_catalyst 3. Evaluate Catalyst System (Is it active enough for C-Cl?) check_reagents->check_catalyst Reagents are pure check_conditions 4. Optimize Reaction Conditions check_catalyst->check_conditions Catalyst is appropriate sub_catalyst Upgrade Catalyst/Ligand (e.g., Pd(PPh₃)₄ ➞ G3 Precatalyst) check_catalyst->sub_catalyst No, catalyst is weak success Reaction Successful check_conditions->success Optimization works sub_conditions Increase Temperature (80-110 °C typical) Screen Solvents/Bases check_conditions->sub_conditions No, conditions too mild sub_catalyst->check_conditions sub_conditions->success

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Detailed Troubleshooting Steps:

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for chloropyridines.[3] You need a more active system.

    • Expertise: The key is to use bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often superior as they cleanly and efficiently generate the active Pd(0) species.[5]

    • Recommendation: Switch to a modern catalyst system. Buchwald-type ligands such as XPhos or SPhos, often used with a Pd₂(dba)₃ source or as a precatalyst (e.g., XPhos Pd G3), are highly effective for this transformation.[3][4]

  • Choice of Base and Solvent: The base and solvent are not passive bystanders; they are critical components of the catalytic cycle.

    • Bases: Strong bases are typically required. K₃PO₄ is a common and effective choice.[4] For base-sensitive substrates, weaker bases like K₂CO₃ can be used, but this may require a more active catalyst and higher temperatures.[4]

    • Solvents: Use dry, degassed solvents. Toluene, 1,4-dioxane, and THF are standard choices.[5] The choice of solvent can influence reaction rates and even selectivity.[6][7] For poorly soluble inorganic bases, a more polar solvent like THF or a solvent mixture may be necessary.[5]

Table 1: Comparison of Catalyst Systems for a Model Suzuki Coupling (Reaction: 2-chloropyridine-3-boronic acid with phenylboronic acid)

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Typical Yield (%)Catalyst Loading (mol%)Source(s)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10060-753-5[4]
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-100>901-2[4]
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane100>901-2[4]
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH80>851-3[4]
Note: Yields are representative and can vary based on specific substrates and conditions.[4]

Question 2: My Suzuki reaction is producing significant byproducts like 3-aminopyridine (from 2-chloro-3-aminopyridine) or biphenyl. How can I minimize these?

These are classic side reactions: dehalogenation and homocoupling.

  • Dehalogenation (Hydrodehalogenation): This is the replacement of the chloro group with a hydrogen atom. It often occurs when the palladium catalyst reacts with a hydride source in the mixture (e.g., solvent, base, or trace water).[3]

    • Solution: Ensure your reaction is under a strictly inert atmosphere and use high-purity, anhydrous solvents.[3][5]

  • Homocoupling: This is the dimerization of your boronic acid (e.g., phenylboronic acid coupling with itself to form biphenyl). It can be exacerbated by the presence of oxygen, which can interfere with the catalyst's oxidation state.[3]

    • Solution: Thoroughly degas your solvent and maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.[3] Using a slight excess of the chloropyridine can sometimes favor the cross-coupling pathway.[8]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a proton from water or solvent.[3]

    • Solution: Use fresh, high-quality boronic acid (as they can degrade on storage) and ensure anhydrous conditions.[8][9] The presence of boroxine, a common impurity from dehydration of boronic acid, can also affect reactivity.[9]

FAQ: Buchwald-Hartwig Amination

Question 3: I'm attempting a Buchwald-Hartwig amination on a chloropyridine, but the reaction is stalled with mostly starting material remaining. What should I do?

Similar to the Suzuki reaction, this is a classic symptom of insufficient catalyst activity for C-Cl bond activation.[5]

Troubleshooting Steps:

  • Upgrade Your Catalyst System: Standard phosphine ligands like PPh₃ are generally ineffective.[5]

    • Expertise: Buchwald-Hartwig aminations of aryl chlorides demand highly active, sterically hindered, and electron-rich biarylphosphine ligands. These ligands facilitate the challenging oxidative addition and promote the final reductive elimination step.

    • Recommendation: Employ specialized ligands such as RuPhos, BrettPhos, or ferrocene-based ligands like Josiphos.[5] Using a pre-formed palladacycle precatalyst (e.g., a G3 or G4 type) is highly recommended for generating the active Pd(0) species reliably.[5]

  • Select the Right Base: A strong, non-nucleophilic base is crucial.

    • Trustworthiness: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[5] If your substrate is sensitive to such a strong base, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will almost certainly require a more active catalyst system and higher reaction temperatures.[5]

  • Increase Temperature and Catalyst Loading: These reactions often require thermal energy to overcome the activation barrier of oxidative addition.

    • Recommendation: Temperatures in the range of 80-110 °C are common.[5] For particularly stubborn substrates, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% may be necessary.[5]

  • Ensure Strictly Anhydrous and Anaerobic Conditions: Oxygen and water are poisons for the Pd(0) catalyst.

    • Protocol: Use a Schlenk line or a glovebox. Solvents must be anhydrous and thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.[5]

Question 4: How can I achieve regioselective amination on a dichloropyridine, for instance, 2,4-dichloropyridine?

Regioselectivity is a significant challenge but can often be controlled. Generally, the chlorine at the 2- or 6-position (ortho to nitrogen) is more activated towards nucleophilic attack and oxidative addition than one at the 4-position (para) or 3/5-positions (meta).[1][10]

  • Mechanism: This enhanced reactivity at the C2/C6 positions is due to the ability of the electron-withdrawing pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate during an SNAr-type pathway or the transition state of oxidative addition.[10]

  • Practical Outcome: In many cases, you can achieve selective mono-amination at the 2-position of 2,4-dichloropyridine by using carefully controlled conditions (e.g., lower temperatures).[11] A second, more forcing amination can then be performed at the 4-position if desired.[11]

FAQ: Sonogashira Coupling

Question 5: My Sonogashira coupling with a chloropyridine is giving low yields and a lot of alkyne homocoupling (Glaser coupling). What's going wrong?

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, has its own set of challenges.[12]

Troubleshooting Steps:

  • The Copper Co-catalyst: While the copper(I) co-catalyst is essential for the traditional Sonogashira mechanism, it is also the primary culprit for the homocoupling of the terminal alkyne.[12][13]

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen promotes this side reaction.[13] Sometimes, reducing the amount of copper catalyst can help. Alternatively, consider a "copper-free" Sonogashira protocol, which often requires a different ligand or base system but can completely eliminate the Glaser coupling side product.[12][14]

  • Catalyst and Ligand: As with other cross-couplings, the C-Cl bond requires an active palladium catalyst.

    • Recommendation: Systems like Pd(PPh₃)₄ can work but may require higher temperatures. More modern systems using ligands like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) can be more efficient.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base and sometimes as a solvent.[15]

Part 3: Managing Other Common Reactions and Side Products

Question 6: I am trying to perform a nucleophilic aromatic substitution (SNAr) on a chloropyridine, but the reaction is very slow. How can I accelerate it?

SNAr reactions on chloropyridines rely on the electron-deficient nature of the pyridine ring to allow attack by a nucleophile.[16]

  • Positional Reactivity: The reaction is fastest at the 2- and 4-positions, which are activated by the electron-withdrawing nitrogen atom. Chlorines at the 3- and 5-positions are significantly less reactive towards SNAr.[10][16]

  • Accelerating the Reaction: Unlike cross-coupling, SNAr does not involve a metal catalyst. The primary way to speed up the reaction is by increasing the temperature.[17] These reactions are often heated to reflux in a suitable solvent.[17] The choice of a more polar solvent can also sometimes accelerate the reaction by stabilizing the charged Meisenheimer intermediate.[7]

Question 7: My chloropyridine seems to be hydrolyzing to the corresponding hydroxypyridine during my reaction or workup. How can I prevent this?

Hydrolysis (replacement of -Cl with -OH) can be a problematic side reaction, especially under basic conditions at elevated temperatures.[18][19]

  • Mechanism: This is essentially an SNAr reaction with hydroxide or water acting as the nucleophile. 2- and 4-chloropyridines are more susceptible to hydrolysis than 3- or 5-chloropyridines.[19]

  • Prevention:

    • Avoid using aqueous strong bases (like NaOH or KOH) if possible, especially with prolonged heating. If a strong base is needed for another step, consider non-nucleophilic options like NaOtBu or DBU.[5]

    • During workup, neutralize the reaction mixture carefully and avoid prolonged contact with strongly basic aqueous layers.

    • Keep reaction temperatures as low as is feasible to achieve the desired transformation.

Part 4: Purification Strategies

Question 8: I'm having trouble purifying my substituted pyridine product. What are some common strategies?

Purification can be challenging due to the polarity of the pyridine nitrogen and the potential for closely-eluting byproducts.

  • Column Chromatography:

    • Tailing: The basic pyridine nitrogen can interact strongly with the acidic silica gel, leading to significant peak tailing. To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol.

    • Solvent System: A gradient of ethyl acetate in hexanes is a common starting point. For more polar compounds, dichloromethane/methanol can be effective.

  • Acid-Base Extraction: The basicity of the pyridine ring can be used to your advantage.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM). Extract with a dilute aqueous acid (e.g., 1M HCl). The pyridine-containing product will move to the aqueous layer as the pyridinium salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with Na₂CO₃ or NaOH) and re-extract the purified product back into an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

    • Solvent Screening: Screen various solvents and solvent pairs (e.g., ethanol/water, acetonitrile/water, ethyl acetate/hexanes) to find a system where your product is soluble when hot but sparingly soluble when cold.[9]

Part 5: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine

This protocol is adapted for a challenging chloropyridine using a modern catalyst system.[3][4]

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed, anhydrous solvent (e.g., THF or 1,4-dioxane, to make a ~0.1-0.2 M solution) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a robust catalyst system suitable for chloropyridines.[5][10]

  • In a glovebox, charge a Schlenk flask or reaction vial with the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the appropriate biarylphosphine ligand (e.g., RuPhos, 1.5-2x the mol% of Pd source if not using a precatalyst), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Add the chloropyridine (1.0 equiv) and the amine (1.2 equiv).

  • Remove the flask from the glovebox and add anhydrous, degassed toluene (to make a ~0.1-0.2 M solution) under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.[10]

References

Technical Support Center: Navigating the Nuances of 3-Chloro-2-methoxy-5-nitropyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-Chloro-2-methoxy-5-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. The unique substitution pattern of this molecule—a delicate interplay of activating and deactivating groups coupled with significant steric factors—presents both opportunities and challenges. This guide, presented in a practical question-and-answer format, aims to provide in-depth, field-proven insights to troubleshoot common issues and demystify the reactivity of this important intermediate.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems that you may encounter during your experiments with this compound, with a focus on two of the most common reaction types: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: My SNAr reaction with an amine or alkoxide nucleophile is sluggish or failing to proceed to completion. What are the likely causes and how can I improve the outcome?

Answer:

A low-yielding or stalled SNAr reaction with this compound can often be attributed to a combination of electronic and steric effects. Here’s a systematic approach to troubleshooting this issue:

  • Understanding the Substrate's Reactivity: The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 5-position. However, the chloro leaving group is at the 3-position, which is meta to the nitro group. In classical SNAr, activation is most effective when the electron-withdrawing group is ortho or para to the leaving group, as this allows for direct delocalization of the negative charge in the Meisenheimer intermediate onto the activating group.[1] While the pyridine nitrogen itself provides activation at the 2- and 4-positions, its effect at the 3-position is less pronounced.[2]

  • The Role of the Methoxy Group: The 2-methoxy group presents a significant steric shield around the 3-chloro position. This steric hindrance can impede the approach of the nucleophile, significantly slowing down the reaction rate. Electronically, the methoxy group is electron-donating by resonance, which can slightly counteract the activating effect of the nitro group and the pyridine nitrogen, albeit its inductive electron-withdrawing effect can also play a role.[3]

Troubleshooting Steps:

  • Increase Reaction Temperature: Due to the steric hindrance and the suboptimal positioning of the activating group, higher temperatures are often required to provide sufficient energy to overcome the activation barrier. Carefully increase the reaction temperature in increments, monitoring for decomposition of your starting material or product.

  • Solvent Choice: Employing a polar aprotic solvent such as DMF, DMSO, or NMP can help to stabilize the charged Meisenheimer intermediate and increase the reaction rate.

  • Stronger Nucleophile/Base Combination: If possible, consider using a stronger nucleophile. For alkoxide substitutions, generating the alkoxide with a stronger base (e.g., NaH instead of K₂CO₃) can increase its nucleophilicity. For amine nucleophiles, ensure the base used is strong enough to deprotonate the amine or to act as an effective scavenger for the HCl generated.

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for sterically hindered substrates by providing rapid and uniform heating.

Question 2: I am observing the formation of side products, particularly the displacement of the methoxy group or decomposition. How can I minimize these unwanted reactions?

Answer:

Side product formation in SNAr reactions of this compound is a valid concern, primarily due to the presence of multiple reactive sites and the potential for harsh reaction conditions.

  • Displacement of the Methoxy Group: While the chloro group is generally a better leaving group than a methoxy group in SNAr, under forcing conditions (high temperatures, very strong nucleophiles), displacement of the methoxy group at the 2-position can occur. The 2-position is activated by both the pyridine nitrogen and the 5-nitro group.

  • Decomposition: The nitro group, while activating, can also render the molecule susceptible to decomposition at elevated temperatures, especially in the presence of strong bases.

Mitigation Strategies:

  • Optimize Reaction Time and Temperature: Carefully monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant side product accumulation or decomposition occurs. Avoid unnecessarily long reaction times at high temperatures.

  • Choice of Base: Use a non-nucleophilic, hindered base if possible, to minimize competitive reactions. For amine substitutions, using an excess of the amine nucleophile can also serve as the base.

  • Protecting Groups: In complex syntheses, if the nucleophile has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

Category 2: Suzuki-Miyaura Cross-Coupling Reactions

Question 3: My Suzuki coupling of this compound with a boronic acid is giving low to no yield. What are the critical factors to consider for this transformation?

Answer:

The Suzuki-Miyaura coupling of chloropyridines is inherently more challenging than that of their bromo or iodo analogs due to the strength of the C-Cl bond.[4] The electronic and steric features of this compound add further complexity.

  • C-Cl Bond Activation: The oxidative addition of the palladium(0) catalyst to the C-Cl bond is the rate-limiting step. The electron-donating nature of the adjacent methoxy group can increase the electron density at the 3-position, making this step even more difficult.[5]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[6]

Troubleshooting Protocol:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for chloropyridines.[4] It is crucial to use a more active catalytic system.

    • Recommended Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are highly recommended. These ligands promote the formation of the active monoligated palladium(0) species and facilitate the oxidative addition step.[4]

    • Recommended Palladium Precursors: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with these ligands.

  • Base and Solvent System:

    • Base: A strong base is often required. K₃PO₄ or Cs₂CO₃ are generally good choices for challenging Suzuki couplings.[7]

    • Solvent: Anhydrous, degassed solvents are essential. A mixture of a non-polar solvent like toluene or 1,4-dioxane with a small amount of water can be beneficial, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[7]

  • Reaction Conditions:

    • Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[7]

    • Temperature: Elevated temperatures (e.g., 80-110 °C) are typically necessary.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)Common and effective Pd(0) source.
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligand to promote oxidative addition of the C-Cl bond.[4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong base to facilitate transmetalation.[7]
Solvent Toluene or 1,4-dioxane (with a small amount of water, e.g., 10:1)Anhydrous, degassed solvent system. Water can aid in base dissolution.[7]
Temperature 80-110 °CTo overcome the activation energy for C-Cl bond cleavage.
Atmosphere Argon or NitrogenTo prevent catalyst deactivation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of steric hindrance in the reactions of this compound?

A1: The primary role of steric hindrance, originating from the 2-methoxy group, is to physically block or impede the approach of a nucleophile or a catalyst to the adjacent 3-chloro position. This increases the activation energy of the reaction, leading to slower reaction rates. Overcoming this steric barrier often requires more forcing conditions, such as higher temperatures or more reactive reagents.

Q2: How does the electronic nature of the substituents influence the reactivity of the pyridine ring in this molecule?

A2: The electronic effects are a push-pull system. The nitro group at the 5-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. The pyridine nitrogen also makes the ring electron-deficient. Conversely, the methoxy group at the 2-position is electron-donating through resonance, which can slightly counteract the electron-withdrawing effects, particularly at the 3-position. This electronic balance dictates the overall reactivity and the feasibility of different transformations.

Q3: For an SNAr reaction, which position is more activated for nucleophilic attack: the 3-position (with the chloro leaving group) or the 2-position (with the methoxy group)?

A3: The 2-position is electronically more activated for nucleophilic attack than the 3-position. This is because the negative charge of the Meisenheimer intermediate formed upon attack at the 2-position can be delocalized directly onto the electronegative pyridine nitrogen atom, which is a highly stabilizing interaction.[1] Attack at the 3-position does not allow for this direct delocalization onto the nitrogen. However, the chloro atom is a much better leaving group than the methoxy group, so substitution of the chloro group at the 3-position is the more common and synthetically useful reaction, despite the lower electronic activation at that site.

Q4: In a Suzuki coupling, what is the purpose of the base?

A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This "ate" complex is more readily able to transfer its organic group from the boron atom to the palladium center, regenerating the palladium(II) catalyst and forming the new carbon-carbon bond.[8]

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key mechanistic and logical pathways.

SNAr_Mechanism cluster_0 S_N_Ar on this compound Start Substrate + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Sterically Hindered) Start->Intermediate Nucleophilic Attack (Slow due to steric hindrance) Product Substituted Product Intermediate->Product Loss of Leaving Group (Aromatization) Leaving_Group Cl⁻

Caption: SNAr mechanism highlighting the sterically hindered Meisenheimer complex.

Suzuki_Troubleshooting Start Low/No Yield in Suzuki Coupling Check_Catalyst Is the Catalyst System Active Enough? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Use_Bulky_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Use_Bulky_Ligand No Check_Inhibition Is Catalyst Inhibition Occurring? Check_Conditions->Check_Inhibition Yes Use_Strong_Base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Check_Conditions->Use_Strong_Base No (Base) Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Ar or N₂) Check_Conditions->Inert_Atmosphere No (Atmosphere) Increase_Temp Increase Temperature (80-110 °C) Check_Conditions->Increase_Temp No (Temp) Use_Bulky_Ligand->Check_Conditions Use_Strong_Base->Inert_Atmosphere Inert_Atmosphere->Increase_Temp Increase_Temp->Check_Inhibition

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Workup Procedures for Reactions Containing 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Chloro-2-methoxy-5-nitropyridine. This document provides practical, field-proven insights into the workup and purification of reactions involving this versatile reagent. Our goal is to move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Safety and Handling First - FAQs

Before initiating any experiment, a thorough understanding of the reagent's safety profile is critical.

Q: What are the primary hazards associated with this compound?

A: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It causes skin irritation and serious eye irritation.[3][4] The primary hazards demand careful handling to avoid exposure.

Q: What personal protective equipment (PPE) and handling precautions are mandatory?

A: Always handle this compound inside a certified chemical fume hood.[5] Mandatory PPE includes:

  • Eye Protection: Safety glasses with side shields or goggles.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

Ensure an eyewash station and safety shower are readily accessible.[6] Avoid creating dust, and wash hands thoroughly after handling.[3][5]

Section 2: The Standard Workup: A General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This compound is an electron-deficient heterocycle, primed for nucleophilic aromatic substitution (SNAr). The nitro group and the pyridine nitrogen activate the ring, facilitating the displacement of the chloride at the C-3 position. A common application involves its reaction with primary or secondary amines.[7][8]

Below is a foundational protocol for the workup of such a reaction.

Experimental Protocol: General SNAr Workup
  • Reaction Quenching (Cooling & Dilution):

    • Once TLC or LC-MS analysis indicates consumption of the starting material, cool the reaction vessel to room temperature, and then further cool in an ice-water bath (0-5 °C).

    • Slowly pour the cooled reaction mixture into a beaker containing cold water or an ice-water slurry, stirring vigorously. This step precipitates the organic product and byproducts while dissolving inorganic salts (e.g., K₂CO₃) and polar solvents like DMF or DMSO.[7][9]

  • Liquid-Liquid Extraction:

    • Transfer the aqueous slurry to a separatory funnel.

    • Extract the aqueous phase with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction three times (e.g., 3 x 50 mL for a 10 mmol scale reaction) to ensure maximum recovery of the product.

    • Rationale: The product, typically an amine derivative, will have significantly higher solubility in a moderately polar organic solvent like EtOAc compared to the aqueous phase. Multiple extractions maximize the transfer of the product from the aqueous to the organic layer.

  • Washing the Organic Phase:

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layer sequentially with:

      • Water (2x): To remove residual DMF or DMSO.

      • Saturated aqueous sodium chloride (Brine, 1x): To break up any minor emulsions and remove the bulk of dissolved water from the organic layer.[10]

    • Separate the layers carefully after each wash.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel or by recrystallization.[7] (See Section 4 for details).

Visualization: Standard Workup Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Reaction Mixture (Product, SM, Solvent, Base) Quench 1. Quench (Pour into ice-water) Reaction->Quench Extract 2. Extract (e.g., Ethyl Acetate) Quench->Extract Wash 3. Wash (Water, Brine) Extract->Wash Dry 4. Dry (Na₂SO₄ or MgSO₄) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 6. Purify (Chromatography or Recrystallization) Concentrate->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: A standard workflow for the workup and isolation of products from reactions involving this compound.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Issue: Incomplete Reaction

Q: My TLC/LC-MS analysis shows a significant amount of unreacted this compound. What should I do?

A: This indicates suboptimal reaction conditions. Consider the following:

  • Reaction Time/Temperature: SNAr reactions on this substrate can be slow and often require heat.[7][8] If the reaction has stalled at room temperature, consider increasing the temperature (e.g., to 80-100 °C) and monitoring for further progress.

  • Base Strength: If a weak base was used (e.g., triethylamine), switching to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can accelerate the reaction, particularly if a proton is generated.[10]

  • Nucleophile Reactivity: Sterically hindered or electronically poor nucleophiles will react more slowly. An increase in temperature or reaction time is the first recourse.

Issue: Unexpected Side Products

Q: I see a new, very polar spot on my TLC that doesn't move from the baseline. What could it be?

A: A likely culprit is the hydrolysis of the 2-methoxy group to the corresponding 2-hydroxy-5-nitropyridine derivative. This can occur under harsh basic or acidic conditions, especially when heated for prolonged periods.[11] This pyridone byproduct is significantly more polar than your desired product. To mitigate this:

  • Use milder bases where possible.

  • Avoid unnecessarily long reaction times at high temperatures.

  • During workup, avoid strong acidic or basic washes if your product is sensitive. A neutral workup followed by chromatography is safest.

Issue: Difficulties During Extraction

Q: An unmanageable emulsion formed when I added my extraction solvent. How can I resolve this?

A: Emulsions are common when residual DMF/DMSO is present or when basic aqueous solutions are used. To break it:

  • Add a saturated brine solution. The increased ionic strength of the aqueous layer often forces the separation of the layers.[12]

  • Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Gently swirl the funnel instead of vigorous shaking.

  • If the emulsion persists, filter the entire mixture through a pad of Celite.

Issue: Purification Challenges

Q: My product streaks badly during silica gel chromatography, leading to poor separation and low recovery. Why is this happening?

A: This is a classic problem for pyridine-containing compounds. The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing peak tailing.[13]

  • Solution: Add a basic modifier to your eluent system. Incorporating 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia into the mobile phase will neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks and improved separation.[13]

Q: How can I effectively remove a small amount of unreacted starting material during purification?

A: The starting material, this compound, is moderately polar. Your amine-substituted product is likely to be more polar. A well-optimized gradient elution on a silica gel column, starting with a non-polar solvent system (e.g., Hexanes/EtOAc) and gradually increasing the polarity, should effectively separate the less polar starting material from the more polar product.

Visualization: Troubleshooting Logic

Troubleshooting_Logic cluster_issues Identify the Issue cluster_solutions Implement Solution Start Problem Encountered During Workup/Purification Incomplete_Rxn Incomplete Reaction (SM Remaining) Start->Incomplete_Rxn Side_Product Side Product Formation (Polar Spot) Start->Side_Product Emulsion Emulsion During Extraction Start->Emulsion Tailing Peak Tailing on Silica Gel Start->Tailing Increase_Temp Increase Time/Temp or Change Base Incomplete_Rxn->Increase_Temp Cause: Suboptimal Conditions Check_Hydrolysis Suspect Methoxy Hydrolysis Side_Product->Check_Hydrolysis Cause: Harsh Conditions Add_Brine Add Brine or Filter via Celite Emulsion->Add_Brine Cause: Solvent/Base Issues Add_Base Add Et₃N or NH₃ to Eluent Tailing->Add_Base Cause: Pyridine-Silica Interaction

Caption: A decision-making workflow for troubleshooting common issues encountered during the workup of this compound reactions.

Section 4: Data Summary & Further FAQs

Q: What are some good starting solvent systems for silica gel chromatography?

A: The optimal system depends on your specific product. However, the following table provides excellent starting points for method development. Remember to add ~1% triethylamine if you observe peak tailing.

Polarity of ProductRecommended Starting Eluent System (v/v)
Low to Medium PolarityHexane : Ethyl Acetate (Gradient from 9:1 to 1:1)
Medium to High PolarityDichloromethane : Methanol (Gradient from 100:0 to 95:5)
High PolarityEthyl Acetate : Methanol (Gradient from 100:0 to 90:10)

Q: Is recrystallization a good purification method for my product?

A: Recrystallization can be an excellent and scalable purification method if your product is a stable, crystalline solid.[14]

  • Screening Solvents: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof). An ideal solvent will dissolve the product when hot but result in poor solubility when cold.

  • Procedure: Dissolve the crude material in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the pure crystals by filtration.

Q: Should I use an acidic or basic wash during the workup?

A: This depends entirely on the stability of your final product.

  • Basic Wash (e.g., sat. NaHCO₃): Useful for removing acidic impurities. Most amine-substituted products are stable to a mild bicarbonate wash.

  • Acidic Wash (e.g., dilute HCl, sat. NH₄Cl): This can remove basic impurities. However, it will protonate your pyridine product, potentially making it water-soluble and leading to loss of product into the aqueous layer. It can also promote hydrolysis of the methoxy group. An acidic wash is generally not recommended unless you intend to extract a basic product into the aqueous phase and then re-basify to recover it. A wash with saturated ammonium chloride (NH₄Cl), which is weakly acidic, is a safer alternative to strong acids for removing stubborn basic impurities.[12]

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 3-Chloro-2-methoxy-5-nitropyridine and Its Isomeric Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of procedural fidelity and regulatory compliance. In the synthesis of complex molecules, substituted pyridines are invaluable building blocks. One such key intermediate is 3-chloro-2-methoxy-5-nitropyridine. Its utility is, however, contingent on its purity, as isomeric byproducts from its synthesis can lead to unforeseen reaction pathways and impurities in the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic signatures of this compound and its common isomeric and precursor-related impurities. By understanding the subtle yet significant differences in their NMR spectra, scientists can confidently ascertain the purity of their material and make informed decisions in their synthetic campaigns.

The Critical Role of NMR in Isomer Differentiation

The electronic environment of a nucleus in a molecule dictates its resonance frequency in an NMR experiment. For substituted pyridines, the positions of electron-withdrawing groups (such as nitro and chloro groups) and electron-donating groups (like a methoxy group) profoundly influence the chemical shifts of the ring protons and carbons. This high sensitivity makes NMR an unparalleled tool for distinguishing between isomers where the same substituents are merely arranged differently around the pyridine core.

Predicted and Experimental NMR Spectral Data: A Comparative Analysis

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, alongside available experimental or predicted data for common isomers and related compounds that may be present as impurities. The predictions for the target compound were generated using established NMR prediction algorithms, which provide a reliable estimate of the expected spectral features.

Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃, predicted/experimental)

CompoundH-4 (ppm)H-6 (ppm)OCH₃ (ppm)Key Coupling Constants (Hz)
This compound ~8.3 (d)~8.8 (d)~4.1 (s)⁴J(H-4, H-6) ≈ 2.5
2-Chloro-3-methoxy-5-nitropyridine~8.4 (d)~8.9 (d)~4.0 (s)⁴J(H-4, H-6) ≈ 2.7
2,3-Dichloro-5-nitropyridine8.94 (d)[1]9.16 (d)[1]-⁴J(H-4, H-6) = 2.4[1]
3-Chloro-2-hydroxy-5-nitropyridine~8.2 (d)~8.7 (d)-⁴J(H-4, H-6) ≈ 2.6

Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃, predicted/experimental)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)OCH₃ (ppm)
This compound ~158~125~140~142~148~55
2-Chloro-3-methoxy-5-nitropyridine~155~130~138~145~146~56
2,3-Dichloro-5-nitropyridine158.69[1]137.36[1]132.51[1]130.13[1]124.39[1]-
3-Chloro-2-hydroxy-5-nitropyridine~160~128~135~140~145-

Interpreting the Spectra: A Deeper Dive

¹H NMR Analysis:

The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring, and a singlet for the methoxy group protons further upfield.

  • Aromatic Protons: The protons at the C-4 and C-6 positions are in different electronic environments and will appear as distinct doublets due to four-bond coupling (⁴J). The electron-withdrawing nitro group at C-5 will significantly deshield both H-4 and H-6, pushing their chemical shifts downfield. However, the proton at C-6, being adjacent to the electronegative nitrogen atom of the pyridine ring, is expected to be the most deshielded.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.9-4.2 ppm.

Comparison with Isomers:

  • 2-Chloro-3-methoxy-5-nitropyridine: This isomer will also exhibit two doublets in the aromatic region and a methoxy singlet. However, the relative positions of the chloro and methoxy groups will lead to subtle but measurable differences in the chemical shifts of the aromatic protons compared to the 3-chloro isomer.

  • 2,3-Dichloro-5-nitropyridine: This potential impurity lacks a methoxy group, and its ¹H NMR spectrum will be characterized by two doublets in the aromatic region, with chemical shifts influenced by the two chloro substituents and the nitro group.[1]

  • 3-Chloro-2-hydroxy-5-nitropyridine: As a potential precursor, this compound will show two aromatic doublets and a broad singlet for the hydroxyl proton, the chemical shift of which is concentration and solvent dependent. The absence of a methoxy signal is a key differentiating feature.

¹³C NMR Analysis:

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each carbon atom.

  • Substituent Effects: The chemical shifts of the pyridine ring carbons are highly sensitive to the attached functional groups. The carbon bearing the methoxy group (C-2) will be significantly shifted downfield due to the oxygen's electronegativity. The carbons bearing the chloro (C-3) and nitro (C-5) groups will also be influenced, with their exact chemical shifts providing a unique fingerprint of the molecule.

  • Quaternary Carbons: The carbons at positions 2, 3, and 5 are quaternary and will typically show lower intensity signals compared to the protonated carbons (C-4 and C-6).

Comparison with Isomers:

The ¹³C NMR spectra of the isomers will show six signals as well, but the chemical shifts will differ based on the substituent positions. For instance, in 2-chloro-3-methoxy-5-nitropyridine, the chemical shifts of C-2 and C-3 will be different from those in the 3-chloro isomer, providing a clear method of distinction. The absence of a methoxy carbon signal readily identifies impurities like 2,3-dichloro-5-nitropyridine.[1]

Experimental Workflow for NMR Analysis

To obtain high-quality, reproducible NMR data for the analysis of this compound products, a standardized experimental protocol is essential.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of CDCl₃ sample->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer transfer->instrument lock_shim Lock on CDCl₃ signal and shim instrument->lock_shim proton Acquire ¹H NMR spectrum lock_shim->proton carbon Acquire ¹³C{¹H} NMR spectrum lock_shim->carbon ft Fourier Transform proton->ft carbon->ft phase_baseline Phase and baseline correction ft->phase_baseline reference Reference to TMS (0 ppm) phase_baseline->reference integrate Integrate ¹H signals reference->integrate assign Assign peaks and compare to standards integrate->assign

Caption: Workflow for NMR Analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound product.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2][3]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[2]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.[3]

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[4]

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.

    • Carefully compare the acquired spectra with the reference data provided in Tables 1 and 2 to identify the main product and any potential impurities.

Troubleshooting and Advanced Techniques

In cases of signal overlap in the aromatic region of the ¹H NMR spectrum, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous signal assignment. A COSY spectrum reveals which protons are coupled to each other, while an HSQC spectrum correlates each proton with the carbon it is directly attached to. For the definitive assignment of quaternary carbons, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can be employed, which shows correlations between protons and carbons that are two or three bonds away.

Conclusion

The structural verification of this compound is reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. A thorough understanding of the expected spectral patterns, coupled with a comparison to the known signatures of potential isomeric and precursor impurities, provides a robust method for quality control. By following the detailed experimental protocol and utilizing advanced 2D NMR techniques when necessary, researchers can ensure the integrity of their synthetic intermediates, thereby safeguarding the quality and reproducibility of their downstream applications in drug discovery and development.

References

A Comparative Guide to LC-MS Method Development for Monitoring 3-Chloro-2-methoxy-5-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for monitoring the synthesis of and reactions involving 3-Chloro-2-methoxy-5-nitropyridine. This compound, a key intermediate in pharmaceutical synthesis, requires precise analytical monitoring to ensure reaction completion, identify impurities, and optimize process parameters.[1][2] This guide will compare and contrast different methodologies, offering practical insights into experimental choices and self-validating protocols.

The Critical Role of Reaction Monitoring

In pharmaceutical development, the journey from a chemical hit to a lead compound involves iterative synthesis and analysis.[1] Real-time or near real-time monitoring of chemical reactions is paramount to understanding kinetics, identifying the formation of side products, and determining the ideal endpoint.[2] Traditional methods like Thin-Layer Chromatography (TLC) are being replaced by more sensitive and specific techniques like LC-MS, which provide comprehensive data on starting materials, products, and impurities.[1][3]

Why LC-MS for this compound?

This compound and its analogues are polar, aromatic compounds. LC-MS is exceptionally well-suited for such molecules due to its ability to separate complex mixtures and provide mass information for each component, enabling confident identification.[4][5] The high sensitivity of modern mass spectrometers allows for the detection of trace-level impurities that could impact the safety and efficacy of the final active pharmaceutical ingredient (API).[6][7]

Comparative Analysis of LC-MS Methodologies

The development of a successful LC-MS method hinges on the careful selection and optimization of both the liquid chromatography separation and the mass spectrometry detection parameters. Below, we compare common choices for each.

Liquid Chromatography: The Separation Strategy

The goal of the chromatographic separation is to resolve the starting material, this compound, from its potential products and any process-related impurities.

Column Selection:

Column ChemistryPrinciple of SeparationAdvantages for Halogenated NitropyridinesDisadvantages
C18 (Octadecyl) Reversed-Phase (Hydrophobic interactions)Most common and versatile, good for a wide range of polarities.[8]May show poor retention for very polar compounds without modification of the mobile phase.
Biphenyl Reversed-Phase with π-π interactionsEnhanced retention and selectivity for aromatic compounds due to π-π interactions.[8][9]Can be more expensive than standard C18 columns.
Pentafluorophenyl (PFP) Mixed-Mode (Hydrophobic, π-π, dipole, H-bonding)Offers unique selectivity for halogenated and aromatic compounds.[8]Retention mechanisms can be more complex to predict and optimize.
HILIC (Hydrophilic Interaction) Normal-Phase partitioningExcellent for highly polar compounds that are poorly retained on reversed-phase columns.[8]Requires longer equilibration times and careful control of mobile phase water content.

Recommendation: For this compound, a Biphenyl or PFP column is often a superior starting point compared to a standard C18. The additional π-π interactions can significantly improve the resolution of structurally similar aromatic compounds, which is crucial for impurity profiling.[8][9]

Mobile Phase Optimization:

The choice of mobile phase affects retention, peak shape, and ionization efficiency in the mass spectrometer.

  • Aqueous Phase: 0.1% Formic acid in water is a standard choice as it provides protons for positive mode electrospray ionization (ESI) and helps to produce sharp peak shapes.[1]

  • Organic Phase: Acetonitrile is generally preferred over methanol for LC-MS applications due to its lower viscosity (leading to lower backpressure) and better UV transparency.

A gradient elution, starting with a higher aqueous percentage and ramping up the organic phase, is typically necessary to elute compounds with a range of polarities.[1]

Mass Spectrometry: The Detection Strategy

The mass spectrometer provides the mass-to-charge ratio (m/z) of the analytes, allowing for their identification and quantification.

Ionization Source Comparison:

Ionization TechniquePrincipleBest Suited ForConsiderations
Electrospray Ionization (ESI) Soft ionization creating ions from solution.Polar and ionizable molecules, higher molecular weights.Highly dependent on mobile phase composition and pH.
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization.Less polar, lower molecular weight compounds.Can cause more in-source fragmentation than ESI.
Multimode Source (ESI/APCI) Combines both ESI and APCI capabilities.Broad range of compounds with varying polarities.[10]May require more optimization to balance the performance of both modes.

Recommendation: For this compound, ESI in positive ion mode is the recommended starting point due to the presence of the nitrogen-containing pyridine ring, which is readily protonated.

Mass Analyzer:

  • Single Quadrupole (SQ): Provides molecular weight information. Sufficient for basic reaction monitoring where the masses of reactants and products are known.

  • Triple Quadrupole (QqQ): Enables tandem mass spectrometry (MS/MS) for structural elucidation and highly selective quantification using Multiple Reaction Monitoring (MRM).[7][11]

  • Time-of-Flight (TOF): Offers high mass accuracy, which is invaluable for confirming elemental compositions of unknown impurities.[11]

For in-depth impurity profiling and method validation, a QqQ or Q-TOF instrument is highly advantageous.

Experimental Protocols

Here are detailed, step-by-step protocols for developing and validating an LC-MS method for monitoring reactions of this compound.

Sample Preparation

Minimal sample preparation is often sufficient for reaction monitoring.[1]

  • Quench the Reaction: If necessary, stop the reaction by adding a suitable quenching agent.

  • Dilute: Dilute a small aliquot of the reaction mixture (e.g., 10 µL) with a suitable solvent (e.g., 990 µL of 50:50 acetonitrile:water). This minimizes matrix effects and prevents detector saturation.

  • Filter: Pass the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Recommended LC-MS Method Parameters

Liquid Chromatography:

  • Column: Biphenyl, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry (ESI+):

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Scan Range: m/z 50-500

Method Validation

Once a suitable method is developed, it should be validated to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]

  • Accuracy & Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements.[6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

Visualizing the Workflow and Logic

G cluster_0 Reaction Monitoring cluster_1 Method Development Logic Reaction Mixture Reaction Mixture Sample Prep Sample Preparation (Quench, Dilute, Filter) Reaction Mixture->Sample Prep LC-MS Analysis LC-MS Analysis Sample Prep->LC-MS Analysis Data Analysis Data Analysis (Peak Integration, Mass Identification) LC-MS Analysis->Data Analysis Define Analytes Define Analytes of Interest (Starting Material, Product, Impurities) Select Column Select LC Column (e.g., Biphenyl, PFP) Define Analytes->Select Column Optimize Gradient Optimize Gradient Elution Select Column->Optimize Gradient Optimize MS Optimize MS Parameters (Ionization Source, Voltages) Optimize Gradient->Optimize MS Method Validation Method Validation Optimize MS->Method Validation

Data Interpretation and Performance Comparison

The primary output of an LC-MS analysis is a total ion chromatogram (TIC) and a mass spectrum for each chromatographic peak.

Hypothetical Performance Data:

ParameterMethod A (C18 Column)Method B (Biphenyl Column)
Resolution (Product vs. Impurity X) 1.22.1
Analysis Time 10 min8 min
LOQ for Impurity Y 50 ng/mL15 ng/mL
Peak Tailing Factor (Product) 1.51.1

As illustrated in the hypothetical data, the choice of a more selective column (Method B) can lead to better resolution, shorter analysis times, lower limits of quantitation for critical impurities, and improved peak shapes.

Conclusion

Developing a robust LC-MS method for monitoring reactions of this compound is crucial for efficient and safe pharmaceutical development. By systematically comparing and selecting the appropriate column chemistry, mobile phase, and mass spectrometry parameters, a highly sensitive and specific method can be achieved. Starting with a Biphenyl or PFP column and ESI in positive mode provides a strong foundation. This guide serves as a practical framework for researchers to develop and validate their own high-performance analytical methods, ultimately leading to a better understanding and control of their chemical processes.

References

Navigating the Reactivity Landscape of Halopyridines: A Comparative Analysis of 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of pharmaceutical and agrochemical synthesis, the functionalization of pyridine scaffolds is a critical step in the development of novel bioactive molecules.[1][2] Among the diverse array of substituted pyridines, 3-Chloro-2-methoxy-5-nitropyridine stands out as a versatile intermediate.[1][3] This guide provides a comprehensive comparison of its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, against other halopyridines. By understanding the electronic and steric factors that govern its chemical behavior, researchers can optimize synthetic strategies and accelerate the discovery of new chemical entities.

Introduction: The Significance of Halopyridine Reactivity

Halopyridines are fundamental building blocks in organic synthesis, prized for their ability to undergo a variety of transformations. Nucleophilic aromatic substitution (SNAr) is a cornerstone of their chemistry, allowing for the introduction of a wide range of nucleophiles onto the pyridine ring.[4] The efficiency of these reactions is profoundly influenced by the nature and position of the halogen substituent, as well as the presence of other activating or deactivating groups.[5]

The pyridine ring, being inherently electron-deficient, is primed for nucleophilic attack. This reactivity is further enhanced by the presence of electron-withdrawing groups (EWGs), which stabilize the negatively charged intermediate, known as the Meisenheimer complex.[5][6] The position of the leaving group is also paramount; SNAr reactions are most favorable at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen, as the nitrogen atom can effectively delocalize the negative charge through resonance.[2][5][6][7] Reactions at the C-3 (meta) position are generally less facile.[6][7]

The Unique Profile of this compound

This compound possesses a unique combination of substituents that dictate its reactivity. The potent electron-withdrawing nitro group at the 5-position significantly activates the ring towards nucleophilic attack. The chlorine atom at the 3-position, while not in a traditionally activated ortho or para position, is influenced by the cumulative electronic effects of the nitro and methoxy groups, as well as the ring nitrogen. The methoxy group at the 2-position introduces both electronic and steric factors that will be explored in this guide.

Comparative Reactivity Analysis

To provide a clear understanding of the reactivity of this compound, we will compare it with other halopyridines, focusing on key structural variations.

The "Element Effect": Chlorine vs. Other Halogens

In the realm of SNAr reactions, the typical leaving group ability of halogens (I > Br > Cl > F) is often inverted. For activated aromatic systems, the reactivity order is frequently F > Cl > Br > I.[5][6] This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[5][8] The rate-determining step in many SNAr reactions is the initial attack of the nucleophile, not the departure of the leaving group.[9][10] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[8][11][12]

Table 1: Relative Reactivity of Halogens in SNAr Reactions

Halogen at C-2/C-4Relative ReactivityKey Factor
FluorineHighestHigh electronegativity, strong C-F bond polarization
ChlorineIntermediateGood balance of electronegativity and leaving group ability
BromineLowerWeaker C-Br bond polarization compared to chlorine
IodineLowestLeast electronegative, weakest C-I bond polarization

While this compound features a chlorine atom, a hypothetical fluoro analog would be expected to exhibit enhanced reactivity under typical SNAr conditions.

The Influence of Substituent Position

The arrangement of substituents on the pyridine ring is a critical determinant of reactivity. Let's consider the following isomers to illustrate this point:

  • 2-Chloro-5-nitropyridine: The chlorine atom is in an activated (ortho) position relative to the ring nitrogen. The nitro group is para to the chlorine, further activating it towards nucleophilic attack. This isomer is expected to be highly reactive in SNAr reactions.

  • 4-Chloro-3-nitropyridine: The chlorine is in another activated (para) position relative to the ring nitrogen. The nitro group is ortho to the chlorine, providing strong activation. This isomer is also predicted to be very reactive.

  • 3-Chloro-5-nitropyridine: The chlorine is in a meta position relative to the nitrogen. While the nitro group provides activation, the lack of direct resonance stabilization by the nitrogen atom makes this isomer significantly less reactive than its 2-chloro and 4-chloro counterparts.

This compound presents a more complex scenario. The chlorine is at the 3-position, which is generally less reactive. However, the presence of the strongly electron-withdrawing nitro group at the 5-position and the methoxy group at the 2-position collectively influence the electronic distribution of the ring, potentially enhancing the electrophilicity of the C-3 position.

The Role of the Methoxy Group

The methoxy group is often considered an electron-donating group through resonance. However, in the context of nucleophilic aromatic substitution, its inductive electron-withdrawing effect can also play a role.[13] The presence of the methoxy group at the 2-position in this compound can have several implications:

  • Electronic Effect: The methoxy group can influence the electron density of the pyridine ring. While it can donate electron density through resonance, its inductive effect can withdraw electron density, a factor that becomes more significant in certain contexts.[13]

  • Steric Hindrance: The methoxy group can sterically hinder the approach of a nucleophile to the adjacent C-3 position. This steric effect could potentially decrease the reaction rate compared to a less hindered analog.

  • Solubility and Stability: The methoxy group can contribute to the solubility and stability of the molecule and its intermediates, which can be beneficial in synthetic applications.[3][14]

Experimental Data and Protocols

To provide a practical framework for comparing the reactivity of these compounds, a standardized experimental protocol for a competitive SNAr reaction is outlined below. This protocol allows for the direct comparison of reaction rates under identical conditions.

Standardized Protocol for Comparative Reactivity Study

Objective: To compare the relative reactivity of this compound and a reference halopyridine (e.g., 2-chloro-5-nitropyridine) in an SNAr reaction with a common nucleophile.

Materials:

  • This compound

  • 2-Chloro-5-nitropyridine (or other reference halopyridine)

  • Nucleophile (e.g., morpholine, piperidine, or sodium methoxide)

  • Solvent (e.g., DMSO, DMF, or NMP)[5]

  • Internal standard (for GC or HPLC analysis)

  • Reaction vials, magnetic stirrer, heating block

Procedure:

  • Prepare stock solutions of each halopyridine, the nucleophile, and the internal standard in the chosen solvent.

  • In a reaction vial, combine equimolar amounts of this compound and the reference halopyridine.

  • Add the internal standard to the mixture.

  • Initiate the reaction by adding the nucleophile solution.

  • Maintain the reaction at a constant temperature (e.g., 80 °C) with vigorous stirring.

  • Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction in each aliquot (e.g., by adding a dilute acid).

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of each reactant and product over time.

  • Plot the concentration of the starting materials versus time to determine the initial reaction rates.

  • Calculate the relative reactivity by comparing the initial rates of consumption of the two halopyridines.

Visualizing the Reaction Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Halopyridine Activated Halopyridine (e.g., this compound) Meisenheimer Meisenheimer Complex (Negatively Charged Intermediate) Halopyridine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyridine Meisenheimer->Product Elimination of Leaving Group LeavingGroup Leaving Group (Cl⁻) Meisenheimer->LeavingGroup

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow A 1. Prepare Stock Solutions - Halopyridines - Nucleophile - Internal Standard B 2. Combine Reactants - Equimolar Halopyridines - Internal Standard A->B C 3. Initiate Reaction - Add Nucleophile - Start Timer & Heating B->C D 4. Monitor Reaction - Withdraw Aliquots at Time Intervals C->D E 5. Quench Reaction - Stop Chemical Transformation D->E F 6. Analyze Samples - GC or HPLC E->F G 7. Data Analysis - Determine Reaction Rates - Calculate Relative Reactivity F->G

Caption: Experimental workflow for the comparative reactivity study.

Conclusion and Future Directions

This compound is a valuable and synthetically versatile building block. Its reactivity in SNAr reactions is a nuanced interplay of electronic and steric effects imparted by its unique substitution pattern. While the chlorine at the 3-position is not in a classically activated site, the strong electron-withdrawing nitro group at the 5-position significantly enhances the electrophilicity of the pyridine ring.

Compared to halopyridines with leaving groups at the more reactive 2- or 4-positions, this compound is expected to be less reactive. However, its reactivity will likely surpass that of analogs lacking the potent nitro activation. The methoxy group introduces a level of complexity, potentially exerting both steric hindrance and subtle electronic influences.

For researchers and drug development professionals, a thorough understanding of these reactivity principles is essential for the rational design of synthetic routes. The provided experimental protocol offers a robust method for empirically determining the relative reactivity of this compound against other relevant halopyridines, enabling the selection of optimal reaction conditions and the efficient synthesis of target molecules. Future research could involve detailed kinetic studies to quantify the individual contributions of each substituent to the overall reactivity, further refining our predictive models for this important class of compounds.

References

A Senior Application Scientist's Guide to Alternative Reagents for 3-Chloro-2-methoxy-5-nitropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, 3-chloro-2-methoxy-5-nitropyridine holds a prominent position as a versatile reagent, particularly in the construction of complex molecules destined for pharmaceutical and agrochemical applications. Its utility is primarily derived from its susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry. The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing nitro group, renders the C3 position highly activated towards nucleophilic attack, facilitating the displacement of the chloro substituent.

However, an astute synthetic chemist always considers the broader context of a chosen reagent. Factors such as cost, availability, downstream reactivity, and potential liabilities associated with certain functional groups, like the nitro group, necessitate a thorough evaluation of viable alternatives. This guide provides an in-depth comparison of alternative reagents to this compound, offering experimental data, detailed protocols, and expert insights to inform your synthetic strategy.

The Rationale for Seeking Alternatives

While this compound is an excellent substrate for SNAr reactions, several factors may prompt the exploration of alternatives:

  • Modulation of Reactivity: Fine-tuning the electronic properties of the pyridine ring can be crucial for optimizing reaction yields and minimizing side products, especially when dealing with sensitive or poorly nucleophilic substrates.

  • Bioisosteric Replacement: In drug design, the nitro group can sometimes be a metabolic liability or contribute to toxicity.[1] Replacing it with a bioisostere—a group with similar physical or chemical properties that can interact with the same biological target—is a common strategy to improve a drug candidate's pharmacokinetic profile.[2]

  • Cost and Availability: For large-scale synthesis, the cost and reliable sourcing of starting materials are paramount.

  • Downstream Compatibility: The chosen substituent must be compatible with subsequent reaction steps in a multi-step synthesis.

This guide will explore two main categories of alternatives: other activated chloropyridines with varying substitution patterns and bioisosteric replacements for the critical nitro group.

Comparative Analysis of Activated Chloropyridines

The reactivity of a chloropyridine in SNAr is exquisitely sensitive to the nature and position of its substituents. The following sections compare this compound with other relevant dichlorinated and dinitrated pyridines.

Alternative 1: Dichlorinated Pyridines

A common strategy to activate a pyridine ring towards nucleophilic substitution is the introduction of additional halogen atoms. 2,3-Dichloro-5-nitropyridine serves as a pertinent comparator.

Reactivity Profile:

The presence of a second chlorine atom at the 2-position in 2,3-dichloro-5-nitropyridine further enhances the electrophilicity of the pyridine ring. However, it also introduces the possibility of competing substitution at two positions. In reactions with amines, nucleophilic attack generally occurs preferentially at the 2-position due to the combined electron-withdrawing effects of the nitro group and the ring nitrogen.

Data Presentation: Comparative Reactivity in SNAr Reactions

ReagentNucleophileConditionsYieldReference
This compound Substituted AnilinesDMSO, various tempsGood to Excellent[3][4]
2,3-Dichloro-5-nitropyridine N-methylpiperazineNot specifiedNot specified[5]
2-Chloro-5-nitropyridine Substituted Anilines70:30 (v/v) Me₂SO–MeCNGood[4]

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from reactions with similar classes of nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution on 2,3-Dichloro-5-nitropyridine

This protocol describes a general procedure for the reaction of 2,3-dichloro-5-nitropyridine with an amine nucleophile.

Materials:

  • 2,3-Dichloro-5-nitropyridine (1.0 equiv)

  • Amine (e.g., N-methylpiperazine) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask charged with 2,3-dichloro-5-nitropyridine, add anhydrous DMF to dissolve the solid.

  • Add the amine nucleophile, followed by potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, particularly with less reactive nucleophiles.

Bioisosteric Replacements for the Nitro Group

The concept of bioisosterism is a powerful tool in medicinal chemistry to modulate the properties of a lead compound while maintaining its biological activity.[1][2] The nitro group, while strongly activating for SNAr, can be metabolically reduced to potentially toxic hydroxylamines and nitrosoamines.[1] Therefore, its replacement is often a key optimization step.

Alternative 2: The Cyanopyridine Moiety

The cyano group (–CN) is an excellent bioisostere for the nitro group (–NO₂). It is a strong electron-withdrawing group, both by induction and resonance, and can effectively activate a pyridine ring for SNAr. Furthermore, the nitrile functionality is generally more metabolically stable than the nitro group and can participate in hydrogen bonding interactions.[6] The use of cyanopyridines in the synthesis of kinase inhibitors is well-documented.[7][8][9][10][11]

Reactivity Profile:

The electron-withdrawing capacity of a cyano group is comparable to that of a nitro group, leading to similar activation of the pyridine ring for nucleophilic attack. The choice between a nitro and a cyano analogue may therefore depend more on the desired downstream chemistry and the biological properties of the final molecule.

Data Presentation: Comparative Reactivity of Electron-Withdrawing Groups

Experimental Protocol: Synthesis of a Functionalized Cyanopyridine

This protocol outlines a general method for the synthesis of a 3-chloro-2-methoxy-5-cyanopyridine, a potential alternative to the nitro analogue. The synthesis of cyanopyridines can often be achieved from the corresponding bromides or via Sandmeyer-type reactions from an amino precursor.

Materials:

  • 3-Bromo-2-methoxy-5-aminopyridine (1.0 equiv)

  • Copper(I) cyanide (CuCN) (1.2 equiv)

  • Anhydrous DMF

Procedure:

  • In a flask equipped with a reflux condenser, dissolve 3-bromo-2-methoxy-5-aminopyridine in anhydrous DMF.

  • Add copper(I) cyanide to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper salts.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by chromatography.

The resulting 3-chloro-2-methoxy-5-cyanopyridine can then be used in subsequent SNAr reactions following protocols similar to those for the nitro analogue.

Visualization of Synthetic Strategies

To aid in the selection of an appropriate synthetic route, the following diagrams illustrate the key decision points and workflows.

Reagent_Selection_Workflow cluster_alternatives Alternative Reagents start Define Synthetic Goal reagent_choice Select Core Pyridine Building Block start->reagent_choice reagent_A This compound reagent_choice->reagent_A Standard Reactivity Established Protocols reagent_B 2,3-Dichloro-5-nitropyridine reagent_choice->reagent_B Enhanced Reactivity Potential Regioselectivity Issues reagent_C 3-Chloro-2-methoxy-5-cyanopyridine reagent_choice->reagent_C Bioisosteric Replacement Improved Metabolic Stability snar_reaction Perform SNAr Reaction downstream_chem Downstream Functionalization snar_reaction->downstream_chem final_product Target Molecule downstream_chem->final_product reagent_A->snar_reaction reagent_B->snar_reaction reagent_C->snar_reaction

Caption: Decision workflow for selecting a pyridine building block.

SNAr_Mechanism substrate Activated Pyridine (e.g., 3-Cl-2-MeO-5-NO2-Py) meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) substrate->meisenheimer + Nucleophile nucleophile Nucleophile (e.g., R-NH2) nucleophile->meisenheimer product Substituted Pyridine meisenheimer->product - Leaving Group leaving_group Leaving Group (Cl-) meisenheimer->leaving_group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The choice of a synthetic building block is a multi-faceted decision that extends beyond initial reaction yields. While this compound is a robust and reliable reagent for SNAr reactions, a comprehensive understanding of its alternatives is essential for the modern synthetic chemist. Dichlorinated pyridines offer a means to enhance reactivity, albeit with potential challenges in regioselectivity. More strategically, the use of bioisosteric replacements, such as cyanopyridines, provides a powerful approach to mitigate potential metabolic liabilities of the nitro group, a critical consideration in drug discovery.

By carefully evaluating the electronic properties, downstream compatibility, and biological implications of each alternative, researchers can make informed decisions that streamline their synthetic efforts and ultimately contribute to the successful development of novel chemical entities. The experimental protocols and comparative data presented in this guide serve as a valuable resource for navigating these choices and optimizing synthetic outcomes.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 3-Chloro-2-methoxy-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 3-chloro-2-methoxy-5-nitropyridine derivatives. While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), this guide leverages the detailed analysis of a closely related compound, 3-chloro-5-methoxy-2,6-dinitropyridine [1][2], to illustrate the principles and comparative insights that can be gained from such studies. The structural nuances of this dinitro-derivative will be contrasted with other related pyridine compounds to provide a comprehensive understanding of the solid-state characteristics of this important class of molecules.

Pyridine derivatives are fundamental building blocks in the development of pharmaceuticals and agrochemicals.[1] Their biological activity is intrinsically linked to their three-dimensional structure and intermolecular interactions. X-ray crystallography stands as a powerful technique to elucidate these atomic-level details, providing crucial information for rational drug design and materials science.[3]

Experimental Framework: From Synthesis to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical for the success of the crystallographic analysis.

Synthesis of a Representative Derivative: 3-Chloro-5-methoxy-2,6-dinitropyridine

The synthesis of 3-chloro-5-methoxy-2,6-dinitropyridine is typically achieved through a multi-step process involving substitution and nitration reactions.[1] A common starting material is 3,5-dichloropyridine N-oxide. The causality behind this choice lies in the directing effects of the N-oxide group, which facilitates nucleophilic substitution at the 5-position and subsequent nitration at the 2- and 6-positions.

Experimental Protocol: Synthesis

  • Methoxylation: 3,5-dichloropyridine N-oxide is reacted with sodium methoxide in methanol. The methoxide ion preferentially displaces one of the chlorine atoms.

  • Nitration: The resulting 3-chloro-5-methoxypyridine N-oxide is then subjected to nitration using a mixture of fuming nitric acid and sulfuric acid. This strong nitrating medium introduces nitro groups at the electron-deficient 2- and 6-positions.

  • Work-up and Purification: The reaction mixture is carefully quenched with ice, and the crude product is isolated by filtration. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 3-chloro-5-methoxy-2,6-dinitropyridine.

The Art of Crystallization: Obtaining Diffraction-Quality Crystals

The production of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution. For many organic compounds, including nitropyridine derivatives, slow evaporation is a reliable method.[1]

Experimental Protocol: Crystallization

  • Solvent Selection: A suitable solvent is one in which the compound has moderate solubility. For 3-chloro-5-methoxy-2,6-dinitropyridine, 1,2-dichloroethane has been shown to be effective.[1]

  • Preparation of a Saturated Solution: The purified compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a nearly saturated solution.

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days at room temperature. This gradual increase in concentration allows for the formation of well-ordered single crystals.

  • Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor.

G cluster_synthesis Synthesis cluster_crystallization Crystallization start 3,5-Dichloropyridine N-Oxide methoxylation Methoxylation (NaOMe, MeOH) start->methoxylation nitration Nitration (HNO3, H2SO4) methoxylation->nitration purification Purification (Recrystallization) nitration->purification dissolution Dissolution in 1,2-Dichloroethane purification->dissolution Transfer to Crystallization evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals

Synthesis and Crystallization Workflow

X-ray Crystallographic Analysis: A Step-by-Step Workflow

Once suitable crystals are obtained, the process of determining the molecular structure through X-ray diffraction can begin. This is a self-validating system that involves data collection, structure solution, and refinement.

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: A single crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα radiation) is directed at the crystal, which is rotated to collect a complete set of diffraction data.[1]

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors, and the unit cell parameters are determined.

  • Structure Solution: The phases of the diffracted X-rays are determined using direct methods or Patterson methods, which allows for the generation of an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is typically done using full-matrix least-squares on F².

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

G crystal Single Crystal diffractometer Diffractometer crystal->diffractometer xray X-ray Beam (Mo Kα) xray->diffractometer rawData Raw Diffraction Data diffractometer->rawData Data Collection processedData Processed Data (Unit Cell, Intensities) rawData->processedData Data Reduction initialModel Initial Structural Model (Direct Methods) processedData->initialModel Structure Solution refinedModel Refined Structure initialModel->refinedModel Refinement finalStructure Final Validated Structure refinedModel->finalStructure Validation

X-ray Crystallographic Analysis Workflow

Structural Analysis of 3-Chloro-5-methoxy-2,6-dinitropyridine

The crystal structure of 3-chloro-5-methoxy-2,6-dinitropyridine reveals key insights into the influence of its substituents on the molecular geometry.

Crystallographic Data Summary

Parameter3-Chloro-5-methoxy-2,6-dinitropyridine[1]
Chemical FormulaC₆H₄ClN₃O₅
Molecular Weight233.57
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.6490 (13)
b (Å)10.842 (2)
c (Å)12.715 (3)
β (°)95.55 (3)
Volume (ų)912.3 (3)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R[F² > 2σ(F²)])0.048

Key Structural Features

A notable feature of the molecular structure is the deviation of the nitro groups from the plane of the pyridine ring.[1] The two nitro groups are twisted with respect to the pyridine ring, exhibiting dihedral angles of 33.12 (13)° and 63.66 (14)°.[1][2] This significant twisting is a direct consequence of steric hindrance between the nitro groups and the adjacent chloro and methoxy substituents. In contrast, the methoxy group is nearly co-planar with the pyridine ring.[1] The crystal packing of this derivative is not characterized by strong intermolecular interactions such as hydrogen bonding or π-π stacking.[1]

Comparative Analysis with Other Pyridine Derivatives

By comparing the structural features of 3-chloro-5-methoxy-2,6-dinitropyridine with other related compounds, we can deduce the structural impact of individual substituents.

Comparison of Key Geometric Parameters

CompoundSubstituentsKey Torsional Angles/Planarity Notes
3-Chloro-5-methoxy-2,6-dinitropyridine-Cl, -OMe, two -NO₂Nitro groups are significantly twisted from the pyridine plane (33.1° and 63.7°).[1]
This compound-Cl, -OMe, one -NO₂Hypothetically, the single nitro group would likely exhibit less steric hindrance and thus a smaller torsional angle compared to the dinitro derivative.
2-Chloro-3-nitropyridine-Cl, -NO₂The nitro group is twisted out of the plane of the pyridine ring by 38.5°, indicating steric strain from the adjacent chlorine atom.
2-Methoxypyridine Derivatives-OMe and other polar groupsThese compounds can exhibit slightly non-planar bent conformations.[4]

Discussion of Substituent Effects

  • Steric Hindrance: The comparison clearly demonstrates the role of steric hindrance in dictating the conformation of substituents on the pyridine ring. The presence of bulky groups, such as nitro and chloro, in adjacent positions forces them out of the plane of the ring to minimize repulsive interactions.

  • Electronic Effects: The electron-withdrawing nature of the nitro and chloro groups influences the bond lengths and angles within the pyridine ring, though these effects are often subtle.

  • Crystal Packing: The absence of strong hydrogen bond donors in 3-chloro-5-methoxy-2,6-dinitropyridine leads to a crystal packing dominated by weaker van der Waals forces. In contrast, pyridine derivatives with amino or hydroxyl groups would be expected to exhibit more complex hydrogen-bonding networks.

Conclusion

This guide has provided a comprehensive overview of the X-ray crystallographic analysis of this compound derivatives, using the detailed structure of 3-chloro-5-methoxy-2,6-dinitropyridine as a primary example. The detailed protocols for synthesis, crystallization, and X-ray data analysis, combined with a comparative structural analysis, underscore the power of this technique in elucidating the subtle interplay of steric and electronic effects that govern the solid-state structures of these important pharmaceutical and agrochemical intermediates. Such detailed structural knowledge is indispensable for understanding structure-activity relationships and for the rational design of new molecules with tailored properties.

References

A Comparative Guide to the Quantitative Analysis of Impurities in 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stringent control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of impurities in 3-Chloro-2-methoxy-5-nitropyridine, a key building block in the synthesis of various pharmaceutical compounds. We will explore the rationale behind method selection, present detailed experimental protocols, and offer supporting data to guide researchers in establishing robust and reliable analytical workflows.

The Criticality of Impurity Profiling for this compound

This compound is a substituted pyridine derivative whose reactivity is governed by the interplay of its chloro, methoxy, and nitro functional groups. It is utilized as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The manufacturing process of this intermediate can introduce several impurities, including starting materials, by-products, and degradation products. The presence of these impurities, even at trace levels, can have a significant impact on the quality, stability, and safety of the final drug product. Therefore, accurate and precise quantitative analysis of these impurities is a regulatory expectation and a scientific necessity.[2]

Understanding the Genesis of Impurities

A comprehensive understanding of the synthetic route is paramount to anticipating potential impurities. While specific proprietary synthesis methods may vary, a plausible pathway to this compound can be conceptualized, allowing for the prediction of likely impurities. A common approach to similar structures involves the nitration of a corresponding substituted pyridine. For instance, the nitration of 2-aminopyridine is known to yield 2-amino-5-nitropyridine, with the potential formation of the 2-amino-3-nitropyridine isomer as a byproduct.[3] Subsequent modifications, such as chlorination and methoxylation, would follow.

Based on this, potential impurities in this compound samples could include:

  • Isomeric Impurities: Positional isomers such as 2-Chloro-3-methoxy-5-nitropyridine are a significant concern due to their similar physicochemical properties, making them challenging to separate.[3][4]

  • Starting Materials: Unreacted precursors from the synthetic pathway.

  • Intermediates: Partially reacted compounds from multi-step syntheses.

  • By-products: Compounds formed from side reactions, such as hydrolysis or alternative reaction pathways.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity quantification is dictated by the chemical nature of the analyte and the required sensitivity and selectivity. For a molecule like this compound and its potential impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques.

Analytical Method Principle Advantages Limitations Best Suited For
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Robust, versatile for a wide range of compounds, excellent quantitative performance.[5]Lower sensitivity and selectivity compared to MS detection, may require derivatization for some compounds.Routine quality control, quantification of known impurities, stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and semi-volatile compounds in the gas phase followed by detection with a mass spectrometer.High sensitivity and selectivity, provides structural information for impurity identification.[5]Limited to thermally stable and volatile compounds, may require derivatization to enhance volatility.Impurity profiling, identification of unknown impurities, trace-level quantification.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines.[5]

High-Performance Liquid Chromatography (HPLC-UV) Method

This reversed-phase HPLC method is designed for the accurate quantification of known impurities and for assessing the overall purity of this compound.

3.1.1. Chromatographic Conditions

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

    • Rationale: A C18 column provides good retention for moderately polar compounds like nitropyridine derivatives.[1] The gradient elution is necessary to separate compounds with a range of polarities, ensuring that both early and late-eluting impurities are resolved. Formic acid helps to improve peak shape and provides protons for potential future MS compatibility.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times. 30 °C is a common starting point that balances efficiency and solvent viscosity.

  • Detection Wavelength: 254 nm.

    • Rationale: Aromatic nitro compounds typically exhibit strong UV absorbance around this wavelength. A UV scan of the main component should be performed to determine the optimal wavelength for detection of both the main peak and potential impurities.

  • Injection Volume: 10 µL.

3.1.2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Spiked Sample (for Accuracy): Prepare a sample solution as described above and spike it with known amounts of potential impurity reference standards.

3.1.3. Method Validation

The method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[4] Key validation parameters include:

  • Specificity: Demonstrated by the separation of the main component from its potential impurities and by performing forced degradation studies.

  • Linearity: Assessed over a range of concentrations (e.g., from the limit of quantification to 150% of the expected impurity concentration).

  • Accuracy: Determined by the recovery of known amounts of spiked impurities in the sample matrix.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to define the sensitivity of the method.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Column & Mobile Phase Selection Column & Mobile Phase Selection Optimization of Conditions Optimization of Conditions Column & Mobile Phase Selection->Optimization of Conditions Specificity Specificity Optimization of Conditions->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validated Method Validated Method Robustness->Validated Method Analytical_Comparison cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis Sample Sample HPLC_Prep Sample Dissolution (Acetonitrile) Sample->HPLC_Prep GCMS_Prep Sample Dissolution (Dichloromethane) Sample->GCMS_Prep HPLC_Analysis Reversed-Phase HPLC (C18 Column) HPLC_Prep->HPLC_Analysis HPLC_Detection UV Detection (254 nm) HPLC_Analysis->HPLC_Detection HPLC_Result Quantitative Data (Known Impurities) HPLC_Detection->HPLC_Result GCMS_Analysis Gas Chromatography (HP-5MS Column) GCMS_Prep->GCMS_Analysis GCMS_Detection Mass Spectrometry (EI, Scan Mode) GCMS_Analysis->GCMS_Detection GCMS_Result Qualitative & Quantitative Data (Unknown Impurity ID) GCMS_Detection->GCMS_Result

References

Benchmarking the Performance of 3-Chloro-2-methoxy-5-nitropyridine in PROTAC Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. While the choice of ligands dictates the specificity of the PROTAC, the linker is a critical determinant of its overall success, influencing ternary complex formation, degradation efficacy, and pharmacokinetic properties.[2]

The evolution of PROTAC design has seen a shift from synthetically tractable flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, to more sophisticated, rigid linkers.[1] This guide provides a comprehensive analysis of 3-Chloro-2-methoxy-5-nitropyridine as a building block for a rigid, functionalized linker in PROTAC synthesis. We will explore its chemical attributes, propose a synthetic strategy, and benchmark its potential performance against commonly used flexible linkers, supported by data from analogous systems.

The Rationale for Rigid Linkers: Introducing this compound

While flexible linkers offer conformational freedom that can facilitate the initial formation of a productive ternary complex, this very flexibility can also introduce an entropic penalty upon binding, potentially destabilizing the complex.[1] Rigid linkers, such as those incorporating aromatic or heterocyclic scaffolds, can pre-organize the PROTAC into a bioactive conformation, thereby enhancing the stability of the ternary complex and improving degradation potency.[3]

This compound presents an intriguing scaffold for a rigid linker for several reasons:

  • Rigidity and Defined Geometry: The pyridine ring introduces a defined spatial orientation between the POI and E3 ligase ligands, which can be crucial for optimal ubiquitination.

  • Chemical Handles for Synthesis: The chloro and nitro groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a versatile handle for linker elongation and attachment to either the POI ligand or the E3 ligase ligand.[4] The methoxy group can also be a site for further modification.

  • Modulation of Physicochemical Properties: The polar nature of the nitropyridine core can influence the solubility and cell permeability of the resulting PROTAC, potentially addressing some of the challenges associated with the high molecular weight and lipophilicity of many PROTACs.[5]

  • Potential for Specific Interactions: The electron-deficient nature of the nitropyridine ring and the presence of heteroatoms could lead to favorable π-stacking or other non-covalent interactions within the ternary complex, further enhancing its stability.[]

Comparative Performance Analysis: Rigid Pyridine-Based Linkers vs. Flexible Linkers

For instance, in the development of androgen receptor (AR) degraders, the introduction of a rigid, polar pyridine-containing linker led to a PROTAC with potent AR depletion (DC50 < 1 nM) and improved pharmacokinetic properties compared to its counterparts with traditional PEG or alkyl linkers.[1] Conversely, in some cases, the conformational constraints of a rigid linker can be detrimental if the resulting geometry is not conducive to productive ternary complex formation.[1]

The following table summarizes representative data from the literature, comparing the performance of PROTACs with flexible and rigid linkers for the same biological targets.

TargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG12~50>90[1]
BRD4VHLPiperidine-based (rigid)13~5>95[1]
TBK1VHLAlkyl/Ether (flexible)11No degradationN/A[1]
TBK1VHLAlkyl/Ether (flexible)21396[1]
ARCRBNAlkyl (flexible)~15~10>90[1]
ARCRBNPyridine/Piperidine (rigid)~16< 1>95[1]

This table is a compilation of representative data from the cited literature and is intended for illustrative purposes. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.

The data suggests that while flexible linkers can be effective, rigid linkers, such as those containing a pyridine moiety, have the potential to significantly enhance potency. The optimal linker design, however, remains target- and E3 ligase-dependent and often requires empirical validation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a hypothetical synthesis and evaluation of a PROTAC incorporating a this compound-based linker.

Protocol 1: Synthesis of a BRD4-targeting PROTAC with a Pyridine-based Linker

This protocol describes the synthesis of a PROTAC targeting BRD4 for degradation by the Cereblon (CRBN) E3 ligase, using JQ1 as the BRD4 ligand and pomalidomide as the CRBN ligand.

Diagram of the Synthetic Workflow:

G cluster_0 Linker Synthesis cluster_1 PROTAC Assembly A 3-Chloro-2-methoxy- 5-nitropyridine C SNAr Reaction (Pyridine-Linker Intermediate) A->C 1. DIPEA, DMSO, 80°C B Boc-protected diamine B->C E Pyridine-Linker Intermediate D JQ1-acid F Amide Coupling (JQ1-Linker) D->F 2. HATU, DIPEA, DMF E->F G Boc Deprotection F->G 3. TFA, DCM I Final PROTAC (Amide Coupling) G->I 4. HATU, DIPEA, DMF H Pomalidomide-acid H->I

Caption: Synthetic workflow for a BRD4-targeting PROTAC.

Step-by-Step Methodology:

  • Synthesis of the Pyridine-Linker Intermediate:

    • To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add a Boc-protected diamine (e.g., N-Boc-1,4-diaminobutane, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Heat the reaction mixture to 80°C and stir for 16 hours.

    • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected pyridine-linker intermediate. The success of this SNAr reaction is driven by the electron-withdrawing nitro group activating the pyridine ring towards nucleophilic attack.[4]

  • Coupling of the Linker to the BRD4 Ligand (JQ1):

    • Dissolve JQ1-acid (1.0 eq), the Boc-protected pyridine-linker intermediate (1.05 eq), and HATU (1.2 eq) in dimethylformamide (DMF).

    • Add DIPEA (3.0 eq) and stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the product from the previous step in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

    • Stir at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Coupling of the JQ1-Linker to the CRBN Ligand (Pomalidomide):

    • Dissolve the deprotected JQ1-linker amine (1.0 eq), pomalidomide-acid (1.1 eq), and HATU (1.2 eq) in DMF.

    • Add DIPEA (3.0 eq) and stir at room temperature for 4 hours.

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation

This protocol details the Western blot analysis to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the synthesized PROTAC.[7]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., MV4-11 for BRD4) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

PROTAC Mechanism of Action: A Signaling Pathway Overview

The synthesized PROTAC hijacks the cellular ubiquitin-proteasome system to induce the degradation of the target protein.

G POI Protein of Interest (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (JQ1-Pyridine-Pomalidomide) PROTAC->Ternary E3 E3 Ubiquitin Ligase (CRBN) E3->Ternary Ternary->PROTAC Recycling Ternary->E3 PolyUb Polyubiquitinated POI Ternary->PolyUb Polyubiquitination Ub Ubiquitin E2 E2-Ub Ub->E2 E2->Ternary Ub Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion and Future Perspectives

While direct comparative data for this compound in PROTAC synthesis is yet to be published, its chemical properties make it a compelling building block for the construction of rigid, functionalized linkers. The introduction of a substituted pyridine ring offers the potential for enhanced ternary complex stability and improved physicochemical properties compared to traditional flexible linkers. The synthetic route, primarily relying on robust SNAr and amide coupling reactions, is feasible for library synthesis and structure-activity relationship studies.

Future work should focus on the synthesis and biological evaluation of a series of PROTACs with this linker to directly assess its impact on degradation efficacy and selectivity. The continued exploration of novel, rigid linker scaffolds will be paramount in advancing the field of targeted protein degradation and developing the next generation of PROTAC-based therapeutics.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging Heterocyclic Coupling

The 2-methoxy-5-nitropyridine scaffold is a privileged core in modern medicinal chemistry, appearing in a range of compounds explored for therapeutic applications. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic chemistry for its power in constructing C-C bonds, particularly for biaryl structures. The specific task of functionalizing the C-3 position of 3-chloro-2-methoxy-5-nitropyridine via Suzuki coupling presents a unique set of challenges that demand a carefully considered catalytic system.

This guide provides a comparative analysis of various palladium-based catalyst systems for this transformation. We will dissect the mechanistic nuances, evaluate the performance of different ligand classes, and provide robust, field-tested protocols. Our objective is to move beyond a simple list of reagents and explain the causality behind experimental design, empowering researchers to not only replicate results but also to troubleshoot and adapt these methods for their specific needs.

The primary hurdles for this substrate include:

  • C-Cl Bond Inertness: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts, requiring highly active catalysts to facilitate the rate-limiting oxidative addition step.

A Senior Application Scientist's Guide to HPLC Purification and Characterization of 3-Chloro-2-methoxy-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity and verifiable identity of novel chemical entities are non-negotiable. Substituted nitropyridines, such as 3-Chloro-2-methoxy-5-nitropyridine and its derivatives, are pivotal building blocks in medicinal chemistry. Their inherent reactivity and structural complexity, however, present unique challenges in purification and subsequent characterization. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies and a comprehensive workflow for the definitive characterization of these valuable compounds.

Part 1: Comparative Analysis of HPLC Purification Strategies

The successful purification of this compound derivatives hinges on selecting an appropriate HPLC strategy. The choice between Reverse-Phase (RP) and Normal-Phase (NP) chromatography is the first critical decision point.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common and often the most effective technique for these derivatives. RP-HPLC utilizes a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[1] Compounds are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.[1] Given the polar nature of the nitro and methoxy groups and the pyridine ring nitrogen, these compounds are generally well-suited for reverse-phase separation.[2][3]

  • Normal-Phase HPLC (NP-HPLC): In contrast, NP-HPLC employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (like hexane).[1] While less common, this technique can be advantageous for separating isomers or when the derivative is highly hydrophobic and excessively retained on an RP column.[1]

Choosing the Right Column: A Deeper Dive

The column is the heart of the separation. For this compound derivatives, several reverse-phase column chemistries should be considered:

Stationary PhasePrimary Separation MechanismBest Suited ForConsiderations
C18 (Octadecyl) Hydrophobic InteractionsGeneral-purpose separation of a wide range of polarities.Standard choice for initial method development. May show poor retention for very polar derivatives.
C8 (Octyl) Hydrophobic InteractionsLess hydrophobic than C18, offering shorter retention times for non-polar compounds.Good alternative if retention on C18 is too long.
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic and moderately polar compounds. The phenyl groups offer alternative selectivity.Excellent for nitroaromatic compounds due to potential π-π interactions between the analyte's aromatic ring and the stationary phase. Methanol in the mobile phase can enhance these interactions.
Polar-Embedded Hydrophobic Interactions & Hydrogen BondingEnhanced retention of polar compounds and compatibility with highly aqueous mobile phases.Prevents "phase collapse" or loss of retention that can occur on traditional C18 columns in highly aqueous conditions.[4]

For this compound derivatives, a Phenyl-Hexyl column often provides superior selectivity compared to standard C18 columns. The nitro group and the pyridine ring are electron-deficient aromatic systems, making them prime candidates for π-π stacking interactions with the phenyl groups of the stationary phase, adding a valuable dimension to the separation mechanism beyond simple hydrophobicity.

Mobile Phase Optimization

Optimizing the mobile phase is critical for achieving the desired resolution.[5][6] Key parameters to adjust include:

  • Solvent Composition: The ratio of organic solvent (acetonitrile or methanol) to water dictates the retention time.[7] Acetonitrile is often preferred for its lower viscosity and better UV transparency.

  • pH Control: The pKa of pyridine derivatives is typically around 5.2-6.[8][9] Controlling the mobile phase pH with a buffer (e.g., formic acid or ammonium formate for MS compatibility) is crucial.[9][10] Operating at a pH approximately 2 units below the pKa will ensure the pyridine nitrogen is protonated, leading to more consistent retention and better peak shape.

Part 2: In-Depth Experimental Protocol - A Validated Approach

This section details a robust, self-validating protocol for the purification of a representative this compound derivative.

Workflow Overview

The logical flow from crude material to a fully characterized compound is essential for ensuring data integrity.

Purification_Workflow Crude Crude Synthesis Product Prep Sample Preparation (Dissolution & Filtration) Crude->Prep HPLC Preparative HPLC (Phenyl-Hexyl Column) Prep->HPLC Collect Fraction Collection (Peak-Based) HPLC->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze QC Check Pool Pool Pure Fractions (>98% Purity) Analyze->Pool Evap Solvent Evaporation Pool->Evap Characterize Structural Characterization (LC-MS, NMR) Evap->Characterize Final Pure, Characterized Compound Characterize->Final

Caption: Workflow from crude product to final, characterized compound.

Step-by-Step Purification Protocol

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of methanol/acetonitrile). The goal is to achieve complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Preparative HPLC Method:

    • Column: Phenyl-Hexyl, 5 µm particle size, e.g., 19 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 10-50% B over 20 minutes) to scout for the elution position of the target compound. Optimize the gradient to maximize resolution around the peak of interest.

    • Flow Rate: Appropriate for the column dimension (e.g., 15-20 mL/min).

    • Detection: UV-Vis detector set at a wavelength where the nitropyridine derivative has strong absorbance (typically 254 nm or a specific λmax).

    • Injection Volume: Scaled appropriately for the column size and sample concentration.

  • Fraction Collection:

    • Use an automated fraction collector triggered by the UV signal. Collect fractions across the entire peak corresponding to the target compound.

  • Quality Control (QC) of Fractions:

    • Analyze each collected fraction using a rapid analytical HPLC method (e.g., on a C18 or Phenyl-Hexyl 3.5 µm, 4.6 x 50 mm column).

    • This step is crucial for validation. It confirms the purity of each fraction before pooling.

  • Pooling and Solvent Removal:

    • Combine fractions with a purity of >98% (or the desired specification).

    • Remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified solid compound.

Part 3: Comprehensive Characterization Workflow

After purification, the compound's identity and purity must be unequivocally confirmed.

1. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the primary tool for confirming the molecular weight of the purified compound.

  • Method: A fast analytical HPLC gradient is coupled directly to a mass spectrometer (e.g., ESI-TOF).

  • Expected Result: A single chromatographic peak corresponding to the mass-to-charge ratio ([M+H]⁺) of the this compound derivative. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[11]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation, providing detailed information about the molecular framework.[12]

  • ¹H NMR: This spectrum will confirm the number and connectivity of protons. For a typical this compound, one would expect to see:

    • A singlet for the methoxy (-OCH₃) protons.

    • Two doublets in the aromatic region for the two protons on the pyridine ring. The coupling constants will confirm their positions relative to each other.[12]

  • ¹³C NMR: This provides information on the carbon skeleton of the molecule.[13][14] The chemical shifts will be influenced by the attached functional groups (Cl, OCH₃, NO₂).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign all proton and carbon signals, especially for more complex derivatives, by showing correlations between nuclei.

Representative NMR Data Interpretation

NucleusExpected Chemical Shift (ppm)Rationale
¹H (Pyridine-H) δ 8.0 - 9.5Protons on the electron-deficient nitropyridine ring are significantly deshielded.[12]
¹H (Methoxy-H) δ 3.9 - 4.2Typical range for methoxy protons adjacent to an aromatic ring.
¹³C (C-Cl) δ 145 - 155Carbon attached to an electronegative chlorine atom.
¹³C (C-NO₂) δ 135 - 145Carbon bearing the nitro group.
¹³C (C-OCH₃) δ 155 - 165Carbon attached to the methoxy group.
¹³C (Methoxy-C) δ 55 - 60Typical chemical shift for a methoxy carbon.

Note: Actual chemical shifts can vary based on the specific derivative and solvent used.

By combining these techniques, researchers can confidently establish the purity, identity, and structure of their synthesized this compound derivatives, ensuring the reliability of downstream biological and chemical studies.

References

Safety Operating Guide

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of novel chemical entities is paramount. 3-Chloro-2-methoxy-5-nitropyridine, a key building block in modern synthetic chemistry, demands a rigorous and informed approach to personal safety. This guide moves beyond mere checklists to provide a deep, scientifically-grounded understanding of the personal protective equipment (PPE) required, ensuring both personal safety and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the "What"

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, analysis of structurally similar compounds, such as 2-Chloro-5-nitropyridine and 2-Methoxy-5-nitropyridine, provides a robust framework for hazard assessment.[1][2][3] These analogues are consistently classified as hazardous, with primary concerns including:

  • Acute Toxicity: Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][6]

The presence of the nitro group and chlorinated pyridine ring are key structural alerts that suggest these toxicological endpoints. Therefore, a cautious and comprehensive approach to PPE is not just recommended, but essential.

The Core Ensemble: Your Essential Protective Barrier

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each choice.

PPE ComponentSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[7]To prevent contact with the eyes, which can cause serious and potentially irreversible damage.[2][5]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[8] Gloves must be inspected for any signs of degradation or perforation before each use.[1]To prevent skin contact, which can lead to irritation, and to avoid systemic absorption of the chemical.[2][8]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[9] For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls are recommended.To protect the skin on the arms and torso from accidental splashes and contamination.
Footwear Closed-toe, closed-heel shoes made of a non-porous material.To protect the feet from spills and falling objects.
Respiratory Protection: A Conditional Necessity

The need for respiratory protection is dictated by the specific handling conditions and the physical form of the compound.

  • Solid Form: When handling the powdered or solid form of this compound, especially when weighing or transferring, the use of a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if the work cannot be conducted in a certified fume hood.[1][10] This is to prevent the inhalation of fine particles that can cause respiratory tract irritation.[2][3]

  • In Solution: When working with solutions of the compound, the risk of inhalation is generally lower. However, if the solvent is volatile or if aerosols may be generated, a respirator with an appropriate organic vapor cartridge should be used.

Always prioritize engineering controls, such as working in a well-ventilated laboratory and using a fume hood, to minimize exposure.[8]

Procedural Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when handling this compound, from preparation to disposal, emphasizing the integration of PPE at each stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_area weigh Weighing and Transfer (Use Respirator if needed) prep_area->weigh Proceed to Handling reaction Reaction Setup and Monitoring weigh->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate After Reaction Completion dispose Dispose of Waste in Labeled Containers decontaminate->dispose remove_ppe Doff PPE in Correct Order dispose->remove_ppe Final Step

Caption: Workflow for the safe handling of this compound.

Disposal Plan: A Critical Final Step

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure the safety of others.

  • Waste Collection: All solid waste, including contaminated gloves, paper towels, and disposable labware, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method: All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[11] Never dispose of this chemical down the drain or in regular trash.[11]

By adhering to these rigorous guidelines, you can confidently and safely incorporate this compound into your research, secure in the knowledge that you have taken the necessary steps to protect yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.